2,5-Dimethylphenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSCTNYOPQOXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159669 | |
| Record name | 2,5-Xylylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13612-34-5 | |
| Record name | 2,5-Dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13612-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Xylylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-xylylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263EN9T9PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,5-Dimethylphenylacetic acid synthesis from p-xylene
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylphenylacetic Acid from p-Xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, most notably the insecticide Spirotetramat.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, commencing from the readily available starting material, p-xylene. This document details the core synthetic pathways, including the Friedel-Crafts acylation route, the halomethylation-carbonylation/cyanation route, and the Willgerodt-Kindler reaction pathway. For each route, this guide presents a thorough examination of the reaction mechanisms, detailed experimental protocols derived from patent literature, and a quantitative summary of reported yields. All described experimental workflows and chemical transformations are visualized using logical diagrams to facilitate a clear understanding of the processes involved.
Introduction
The synthesis of this compound from p-xylene has been approached through several distinct chemical strategies. The choice of a particular synthetic route in an industrial or laboratory setting is often dictated by factors such as overall yield, cost of reagents, reaction conditions, and environmental impact. This guide will explore the most prominent and documented methods to provide researchers and chemical development professionals with a detailed and comparative understanding of the available synthetic options.
Friedel-Crafts Acylation Route
This pathway commences with the electrophilic substitution of an acyl group onto the p-xylene ring, followed by a series of transformations to elongate the carbon chain and introduce the carboxylic acid functionality. A key intermediate in this process is 2-chloro-1-(2,5-dimethylphenyl)ethanone or a similar acylated derivative.[3]
Overall Workflow
The logical progression of the Friedel-Crafts acylation route is depicted below.
Caption: Workflow of the Friedel-Crafts Acylation Route.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of p-Xylene
-
Objective: To synthesize 2-bromo-1-(2,5-dimethylphenyl)ethanone.
-
Procedure: 120 ml of dichloroethane is added to a 250 ml reaction flask and cooled to a temperature between -5 and 0°C. 21.23 g (0.20 mol) of p-xylene and 34.67 g (0.26 mol) of anhydrous aluminum trichloride are added and stirred. 48.44 g (0.24 mol) of bromoacetyl bromide is then added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and the reaction proceeds until completion. The product mixture is then poured into 100 ml of a 5% ice-hydrochloric acid solution and stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with dichloroethane. The organic phases are combined, washed with water, and the solvent is removed to yield the product.[4]
-
Yield: 92.41%[4]
Step 2: Ketal Formation, Rearrangement, and Hydrolysis
-
Objective: To convert the acylated intermediate into this compound.
-
Procedure: The crude 2-chloro-1-(2,5-dimethylphenyl)ethanone in a p-xylene solvent is reacted with a diol to form the corresponding ketal. This ketal then undergoes rearrangement to form a mixture of hydroxyalkyl 2,5-dimethylphenylacetates and bis(this compound) diesters. This mixture is subsequently hydrolyzed to yield the final product. For the hydrolysis, the reaction mixture from the rearrangement step is treated with sodium hydroxide solution at 90-95°C and then heated to 100-105°C for 1-2 hours. After cooling, water is added, and the solution is acidified with an acid such as hydrochloric or sulfuric acid. The precipitated this compound is then isolated by filtration, washed with water, and dried.[3]
-
Overall Yield: A total yield of 63.4% under optimized conditions for the entire five-step process (including acylation, ketal formation, rearrangement, hydrolysis, and acidification) has been reported.[4]
Quantitative Data
| Step | Product | Reported Yield | Reference |
| Friedel-Crafts Acylation | 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 92.41% | [4] |
| Overall Process | This compound | 63.4% | [4] |
Halomethylation Route followed by Carbonylation or Cyanation
This synthetic approach involves the initial functionalization of one of the methyl groups of p-xylene to a halomethyl group, which is then converted to the phenylacetic acid derivative.
Overall Workflow
The two main variations of the halomethylation route are presented below.
Caption: Workflows for Carbonylation and Cyanation Pathways.
Experimental Protocols
Carbonylation Pathway
-
Step 1: Bromomethylation of p-Xylene: p-Xylene is reacted with paraformaldehyde in glacial acetic acid.[1]
-
Step 2: Carbonylation of 2,5-Dimethylbenzyl Bromide: 10.0 g of 2,5-dimethylbenzyl bromide, 3 g of sodium hydroxide, 40 g of n-butanol, and 9 g of water are added to a 150 ml reaction vessel. 0.42 g of potassium iodide, 3.5 g of Pd(PPh₃)₂Cl₂, and 0.8 g of tetrabutylammonium bromide are also added. The reactor is purged with N₂ and heated to 80°C. CO gas is then introduced until the pressure remains constant, with the reaction proceeding for 18 hours. After cooling and purging with N₂, the reaction liquid is transferred to a separatory funnel. The aqueous phase is separated and acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the product. The product is then filtered and dried.[1]
-
Yield: 61%[1]
Cyanation Pathway
-
Step 1: Chloromethylation of p-Xylene: p-Xylene is mixed with a hydrochloric acid solution and a catalyst, followed by the addition of formaldehyde.[5]
-
Step 2: Cyanation of 2,5-Dimethylbenzyl Chloride: The p-xylene solution of 2,5-dimethylbenzyl chloride is reacted with an aqueous solution of sodium cyanide or potassium cyanide in the presence of a catalyst.[5]
-
Step 3: Hydrolysis of 2,5-Dimethylphenylacetonitrile: The p-xylene solution of the nitrile is added to an acidic aqueous solution (e.g., 60% sulfuric acid) and heated to 120-130°C for 8 hours.[5]
-
Overall Yield: A total yield of 75% for the four-step process (including a final acylation to the acid chloride) has been reported.[5]
Quantitative Data
| Pathway | Intermediate(s) | Final Product | Reported Yield | Reference |
| Carbonylation | 2,5-Dimethylbenzyl Bromide | This compound | 61% | [1] |
| Cyanation | 2,5-Dimethylbenzyl Chloride, 2,5-Dimethylphenylacetonitrile | 2,5-Dimethylphenylacetyl Chloride | 75% (overall) | [5] |
Willgerodt-Kindler Reaction Route
This route offers a more direct conversion of an acetophenone derivative to a carboxylic acid (via a thioamide intermediate). The required 2,5-dimethylacetophenone can be synthesized via Friedel-Crafts acylation of p-xylene.
Overall Workflow
The logical flow of the Willgerodt-Kindler reaction route is outlined below.
Caption: Workflow of the Willgerodt-Kindler Reaction Route.
General Considerations
The Willgerodt-Kindler reaction typically involves heating an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide.[6][7] This thioamide is then hydrolyzed to the corresponding carboxylic acid. While this method can be effective, a significant drawback is the generation of substantial amounts of sulfur-containing waste and potentially volatile, malodorous sulfur compounds.[3]
Detailed experimental protocols for the application of the Willgerodt-Kindler reaction specifically to 2,5-dimethylacetophenone for the synthesis of this compound are not extensively detailed in the reviewed literature, which primarily highlights its environmental disadvantages.[3]
Conclusion
The synthesis of this compound from p-xylene can be accomplished through several viable routes. The Friedel-Crafts acylation pathway appears to be a well-documented and high-yielding method, albeit involving multiple steps. The halomethylation routes, followed by either carbonylation or cyanation, offer alternative approaches with respectable overall yields. The carbonylation route, in particular, avoids the use of highly toxic cyanide reagents. The Willgerodt-Kindler reaction, while mechanistically interesting, presents significant environmental challenges due to sulfurous byproducts. The selection of the optimal synthesis strategy will depend on a careful evaluation of factors including yield, cost, safety, and environmental considerations specific to the intended scale of production.
References
- 1. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 2. This compound | 13612-34-5 [chemicalbook.com]
- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 4. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
2,5-Dimethylphenylacetic acid physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetic acid group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,5-dimethylphenyl)acetic acid | [1][2] |
| CAS Number | 13612-34-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 164.20 g/mol | [1][3][4][5] |
| Appearance | Light beige or white crystalline powder | [6] |
| Melting Point | 123-130 °C | [3][6][7] |
| Boiling Point | 293.4 ± 9.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Solubility | Information not widely available in public sources. Expected to be soluble in organic solvents like methanol, ethanol, and toluene. | [8] |
| pKa | Experimental value not readily available in public literature. A standard method for its determination is provided in the experimental protocols section. |
Spectral Data
Table 2: Spectral Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | A patent provides the following data (CDCl₃, 300Hz) δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H). | [9] |
| ¹³C NMR | A publicly available ¹³C NMR spectrum for this compound has not been identified in the searched databases. It is recommended to acquire this data experimentally for unambiguous characterization. | |
| IR Spectroscopy | Data available through spectral databases. | [1] |
| Mass Spectrometry | GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight. | [1] |
Chemical Reactivity and Stability
This compound exhibits reactivity typical of a carboxylic acid and a substituted benzene ring.
-
Acidic Nature : The carboxylic acid group can be deprotonated by bases to form the corresponding carboxylate salt. It can undergo esterification with alcohols in the presence of an acid catalyst.
-
Reactions of the Aromatic Ring : The dimethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing methyl and acetyl groups.
-
Stability : The compound is generally stable under normal laboratory conditions.[6] It should be stored in a cool, dry place away from strong oxidizing agents.
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound.
Synthesis of this compound
A common synthetic route involves the hydrolysis of 2,5-dimethylphenylacetonitrile, which can be prepared from 2,5-dimethylbenzyl chloride.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Cyanation of 2,5-Dimethylbenzyl Chloride :
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzyl chloride in aqueous ethanol.
-
Add a stoichiometric amount of sodium cyanide to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,5-dimethylphenylacetonitrile.
-
-
Hydrolysis of 2,5-Dimethylphenylacetonitrile :
-
To the crude 2,5-dimethylphenylacetonitrile in a round-bottom flask, add an excess of aqueous sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Cool the reaction mixture in an ice bath, which should cause the crude this compound to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purification by Recrystallization
Experimental Workflow: Purification by Recrystallization
References
- 1. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 4. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Biological Versatility of 2,5-Dimethylphenylacetic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid, serves as a versatile scaffold in synthetic chemistry. While primarily recognized as a key intermediate in the production of agrochemicals, such as the insecticide spirotetramat, and in the synthesis of pharmaceuticals like the antihistamine Bilastine, emerging research has begun to illuminate the direct biological activities of its derivatives.[1][2][3] This technical guide provides an in-depth analysis of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on antimicrobial and anticancer properties for which experimental data is available. This document also explores potential, yet unconfirmed, anti-inflammatory and analgesic activities based on the well-established profile of the broader phenylacetic acid class of compounds.
Antimicrobial Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives
A significant body of research has focused on the synthesis and biological evaluation of N-2,5-dimethylphenylthioureido acid derivatives, revealing their potential as antimicrobial agents. These compounds have demonstrated notable activity against a range of Gram-positive bacteria and fungi.
Quantitative Data
The antimicrobial efficacy of various N-2,5-dimethylphenylthioureido acid derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against several microbial strains. The data from these studies are summarized in the table below.
| Compound | Target Organism | MIC (µg/mL) |
| 3h | Staphylococcus aureus (ATCC 25923) | 1.95 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 3.9 | |
| Enterococcus faecalis (ATCC 29212) | 3.9 | |
| 3j | Staphylococcus aureus (ATCC 25923) | 3.9 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 7.8 | |
| Enterococcus faecalis (ATCC 29212) | 7.8 | |
| 7 | Staphylococcus aureus (ATCC 25923) | 0.98 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 1.95 | |
| Enterococcus faecalis (ATCC 29212) | 1.95 | |
| 8f | Candida albicans (ATCC 10231) | 7.8 |
| Candida krusei (ATCC 6258) | 15.6 | |
| 9f | Candida albicans (ATCC 10231) | 3.9 |
| Candida krusei (ATCC 6258) | 7.8 | |
| 14f | Candida albicans (ATCC 10231) | 1.95 |
| Candida krusei (ATCC 6258) | 3.9 |
Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[4]
Experimental Protocols
Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (Starting Material): The synthesis of the core intermediate involves multi-step reactions as previously described in the literature.[4]
General Procedure for the Synthesis of Thiazole Derivatives (e.g., 3c-k): A mixture of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid (1 mmol) and the appropriate α-bromoacetophenone (1 mmol) in acetone (15 mL) is refluxed for 2-5 hours. After cooling, the precipitate is filtered, washed with acetone, and dried to yield the target thiazole derivative.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method): The MIC values are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of the test compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. The wells are inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Anticancer Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives
Preliminary investigations into the anticancer potential of N-2,5-dimethylphenylthioureido acid derivatives have been conducted, with screening against human adenocarcinoma cell lines.
Quantitative Data
The cytotoxic effects of these derivatives were assessed by measuring the percentage of viable cells after treatment.
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
| 1 | A549 (Lung Cancer) | 100 | ~85 |
| Caco-2 (Colorectal Cancer) | 100 | ~90 | |
| 3h | A549 (Lung Cancer) | 100 | ~60 |
| Caco-2 (Colorectal Cancer) | 100 | ~65 | |
| 3j | A549 (Lung Cancer) | 100 | ~55 |
| Caco-2 (Colorectal Cancer) | 100 | ~60 | |
| 7 | A549 (Lung Cancer) | 100 | ~40 |
| Caco-2 (Colorectal Cancer) | 100 | ~45 | |
| Cisplatin (Control) | A549 (Lung Cancer) | 100 | ~30 |
| Caco-2 (Colorectal Cancer) | 100 | ~35 |
Data represents the mean of triplicate experiments. Sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[5]
Experimental Protocols
Cell Culture: A549 and Caco-2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[5]
MTT Assay for Cell Viability: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The cells are then treated with the test compounds at a fixed concentration (100 µM) for 24 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[5]
Potential Anti-inflammatory and Analgesic Activities
While direct experimental evidence for the anti-inflammatory and analgesic properties of this compound and its specific derivatives is currently limited in the public domain, the broader class of phenylacetic acids is well-known for these activities.[6] For instance, diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is a phenylacetic acid derivative.[7]
Postulated Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By blocking the COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. It is plausible that this compound derivatives could share this mechanism of action.
Conclusion and Future Directions
The available scientific literature indicates that derivatives of this compound, particularly N-2,5-dimethylphenylthioureido acid derivatives, are a promising class of compounds with demonstrable antimicrobial and preliminary anticancer activities. While the parent compound is primarily used as a chemical intermediate, the biological potential of its derivatives warrants further investigation.
Future research should focus on:
-
Expanding the scope of biological screening for this compound and its derivatives to include anti-inflammatory, analgesic, and other pharmacological assays.
-
Determining the IC50 values for the anticancer activity of the most promising derivatives to provide a more precise measure of their potency.
-
Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.
-
Conducting structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced biological activity and reduced toxicity.
A deeper understanding of the biological activities and mechanisms of action of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of diseases.
References
- 1. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 13612-34-5 [chemicalbook.com]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diclofenac - Wikipedia [en.wikipedia.org]
- 8. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
2,5-Dimethylphenylacetic Acid: A Technical Whitepaper on its Biological Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
2,5-Dimethylphenylacetic acid is a known organic compound primarily utilized as a key intermediate in the synthesis of the insecticide spirotetramat. While the biological mechanism of spirotetramat is well-characterized, the intrinsic biological activities and specific mechanism of action of this compound itself are not extensively documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the known biological context of its derivatives and parent compound, phenylacetic acid. This whitepaper adheres to a technical format, presenting available data, outlining relevant experimental protocols, and visualizing related pathways and workflows to facilitate further research and development.
Introduction
This compound (CAS 13612-34-5) is an aromatic carboxylic acid.[1][2] Its primary documented application is in the chemical industry as a precursor for the synthesis of spirotetramat, a potent insecticide.[2][3] Spirotetramat functions by inhibiting acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis in insects. It is important to distinguish that this is the mechanism of the final product and not of this compound itself.
Direct studies on the specific molecular targets and signaling pathways of this compound are scarce. However, research into its derivatives and the parent compound, phenylacetic acid, suggests potential for biological activity, including antimicrobial and anti-inflammatory effects. This paper will explore these related findings to provide a foundational understanding for future investigation into the direct biological role of this compound.
Known Biological Activities of Related Compounds
While data on this compound is limited, studies on its structural analogs provide valuable insights into its potential biological functions.
Antimicrobial Potential of Phenylacetic Acid Derivatives
Research has been conducted on derivatives of this compound, specifically N-2,5-dimethylphenylthioureido acid derivatives, as potential antimicrobial agents.[4] These studies suggest that the 2,5-dimethylphenyl scaffold can be a component of molecules with activity against multidrug-resistant Gram-positive pathogens.[4] The parent compound, phenylacetic acid, has also been noted for its antimicrobial properties.[5]
Anti-inflammatory and Other Activities of Phenylacetic Acid
Phenylacetic acid, the parent compound of this compound, has been investigated for various biological effects. It has been reported to stimulate the generation of reactive oxygen species (ROS) and the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells. Additionally, some phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolism and inflammation.[6]
Synthesis of Spirotetramat from this compound
The primary documented role of this compound is as a building block for the insecticide spirotetramat. The synthesis involves the reaction of this compound with other chemical intermediates.
Putative Mechanism of Action: An Unexplored Frontier
Currently, there is no definitive, publicly available research elucidating the specific mechanism of action of this compound in any biological system. Its effects, if any, on cellular targets and signaling pathways remain to be investigated. Based on the activities of related compounds, plausible, yet unproven, areas of investigation could include:
-
Interaction with microbial cell membranes or metabolic enzymes: given the antimicrobial activity of its derivatives.
-
Modulation of inflammatory signaling pathways: drawing parallels from the activities of phenylacetic acid.
The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be relevant for its investigation, based on studies of similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Isolate bacterial colonies from a fresh agar plate and suspend in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to achieve the desired concentration range.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
Given that the end product, spirotetramat, inhibits ACC, it would be prudent to test if this compound has any effect on this enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing acetyl-CoA, ATP, and bicarbonate.
-
Enzyme and Inhibitor Incubation: Add purified ACC enzyme to the reaction mixture with or without various concentrations of this compound.
-
Reaction Initiation and Termination: Initiate the reaction and incubate at the optimal temperature for the enzyme. Stop the reaction after a defined time.
-
Detection of Product Formation: The product, malonyl-CoA, can be quantified using various methods, such as HPLC or coupled enzyme assays that measure the depletion of a substrate (e.g., NADH) spectrophotometrically.
Quantitative Data
As of the date of this whitepaper, there is no publicly available quantitative data, such as IC50 or MIC values, specifically for the biological activity of this compound. The table below is provided as a template for future research findings.
| Biological Activity | Assay Type | Test System | IC50 / MIC | Reference |
| Data Not Available | ||||
Conclusion and Future Directions
The biological mechanism of action of this compound remains a significant gap in the scientific literature. While its role as a synthetic intermediate for the insecticide spirotetramat is well-established, its intrinsic bioactivity is largely unknown. Based on the activities of its derivatives and parent compound, future research should focus on systematically screening this compound for antimicrobial, anti-inflammatory, and cytotoxic effects. Elucidating its molecular targets and impact on cellular signaling pathways will be crucial to fully understand its biological profile and potential applications beyond its current use in chemical synthesis. The experimental protocols and hypothetical workflows presented in this guide offer a foundational framework for such investigations.
References
- 1. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13612-34-5 [chemicalbook.com]
- 3. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,5-Dimethylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dimethylphenylacetic acid, a significant intermediate in the synthesis of various organic compounds. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for identification and characterization.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound yields a fragmentation pattern that is characteristic of its structure. The molecular ion and major fragments are presented in Table 1. The molecular weight of this compound is 164.20 g/mol , which corresponds to the observed molecular ion peak.[1]
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 164 | 2nd Highest | [M]+ (Molecular Ion) |
| 119 | Top Peak | [M - COOH]+ |
| 118 | 3rd Highest | [M - COOH - H]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of 2,4-Dimethylphenylacetic acid (300 MHz, CDCl₃) [2]
Table 2: ¹H NMR Data for 2,4-Dimethylphenylacetic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.96-7.08 | m | 3H | Aromatic protons |
| 3.61 | s | 2H | -CH₂- (methylene) |
| 2.29 | s | 3H | -CH₃ (methyl) |
| 2.27 | s | 3H | -CH₃ (methyl) |
¹³C NMR of 2,4-Dimethylphenylacetic acid
Specific ¹³C NMR data for this compound is not available in the searched resources. For a general reference, the carboxyl carbon (-COOH) in similar aromatic carboxylic acids typically appears in the range of 170-185 ppm.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The principal peaks are detailed in Table 3.
Table 3: Predicted FT-IR Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500-3300 | Strong, Broad | O-H | Stretching (Carboxylic Acid) |
| 2850-3000 | Medium | C-H | Stretching (Alkyl) |
| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |
| 1600-1475 | Weak-Medium | C=C | Stretching (Aromatic) |
| 1200-1300 | Strong | C-O | Stretching (Carboxylic Acid) |
| ~900 | Medium | O-H | Bending (Out-of-plane) |
Experimental Workflow
The general workflow for obtaining and analyzing the spectroscopic data of a solid organic compound like this compound is illustrated in the diagram below.
References
The Solubility Profile of 2,5-Dimethylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenylacetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for process development, formulation design, and analytical method development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a robust experimental framework for determining its solubility, alongside qualitative predictions based on the behavior of structurally analogous compounds.
Qualitative Solubility Profile
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section details the widely accepted shake-flask method, which is considered the "gold standard" for determining equilibrium solubility.[1][2] This can be coupled with various analytical techniques for quantification.
Shake-Flask Method for Equilibrium Solubility Determination[1][3][4]
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately add a known volume or weight of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
For finer suspensions, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:
-
-
Carefully evaporate the solvent from the pre-weighed vial containing the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.
-
The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.
-
-
UV-Vis Spectroscopy: [5][6][7]
-
If this compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations.
-
The filtered saturated solution is appropriately diluted to fall within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The initial concentration in the saturated solution is then calculated by accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC): [8][9][10]
-
Develop a suitable HPLC method for the quantification of this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration.
-
Inject a diluted aliquot of the filtered saturated solution into the HPLC system.
-
Determine the concentration of the sample from the calibration curve and calculate the original solubility, accounting for any dilutions.
-
-
Data Presentation
The experimentally determined solubility data for this compound in various organic solvents should be compiled into a clear and concise table for easy comparison. The table should include the solvent, temperature, and the measured solubility with appropriate units (e.g., g/100 mL, mg/mL, or mole fraction).
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Example)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Heptane | 25 | Experimental Value |
Note: The values in this table are placeholders and need to be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. lcms.cz [lcms.cz]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
In-Depth Technical Guide: 2,5-Dimethylphenylacetic Acid (CAS No. 13612-34-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenylacetic acid, with CAS number 13612-34-5, is a vital chemical intermediate in the synthesis of high-value commercial products, including pharmaceuticals and agrochemicals.[1] Its molecular structure, characterized by a phenyl ring substituted with two methyl groups and an acetic acid moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and associated hazards, with a focus on its application as a key precursor to the antihistamine drug Bilastine and the insecticide Spirotetramat.[1][2]
Chemical and Physical Properties
This compound is a crystalline powder, typically appearing as a white to very pale yellow or light beige solid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13612-34-5 | [3] |
| IUPAC Name | 2-(2,5-dimethylphenyl)acetic acid | [2] |
| Synonyms | 2,5-Xylylacetic acid, Benzeneacetic acid, 2,5-dimethyl- | [2][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Melting Point | 128-132 °C | N/A |
| Boiling Point (Predicted) | 293.4 ± 9.0 °C | N/A |
| Density (Predicted) | 1.098 ± 0.06 g/cm³ | N/A |
| Physical Form | Crystal - Powder | [3] |
| Color | White - Very pale yellow | [3] |
| Storage Temperature | Room Temperature | [3] |
| InChI | 1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | [3] |
| InChIKey | RUSCTNYOPQOXDJ-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC=C(C)C(=C1)CC(O)=O | N/A |
Synthesis of this compound
A common synthetic route to this compound starts from p-xylene. The process involves a multi-step reaction sequence, as detailed in various patents. A representative experimental protocol is outlined below.
Experimental Protocol: Synthesis from p-Xylene
This protocol is a composite of methodologies described in the patent literature.
Step 1: Friedel-Crafts Acylation
-
Reaction: p-xylene is acylated with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to yield 2-bromo-1-(2,5-dimethylphenyl)ethanone.
-
Procedure:
-
In a reaction vessel, dissolve p-xylene and anhydrous aluminum trichloride in a suitable solvent like dichloroethane at a controlled temperature (e.g., -5 to 0 °C).
-
Slowly add bromoacetyl bromide to the mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
The reaction is then quenched by pouring the mixture into an ice-hydrochloric acid solution.
-
The organic layer is separated, washed, and the solvent is removed to obtain the crude product.
-
Step 2: Ketalization
-
Reaction: The ketone from Step 1 is protected as a ketal by reacting with a diol (e.g., neopentyl glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
The crude 2-bromo-1-(2,5-dimethylphenyl)ethanone is dissolved in a solvent such as toluene.
-
Neopentyl glycol and a catalytic amount of p-toluenesulfonic acid are added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored until completion.
-
Step 3: Rearrangement
-
Reaction: The ketal undergoes a zinc salt-catalyzed rearrangement.
-
Procedure:
-
The ketal from the previous step is subjected to a rearrangement reaction catalyzed by a zinc salt.
-
Step 4: Hydrolysis
-
Reaction: The rearranged product is hydrolyzed under basic conditions to form the sodium salt of this compound.
-
Procedure:
-
The product from the rearrangement step is treated with an aqueous solution of sodium hydroxide and heated.
-
The reaction mixture is then cooled, and any organic impurities are extracted.
-
Step 5: Acidification and Isolation
-
Reaction: The sodium salt is acidified to precipitate the final product, this compound.
-
Procedure:
-
The aqueous solution of sodium 2,5-dimethylphenylacetate is acidified with hydrochloric acid to a pH of 1-2.
-
The resulting white precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield pure this compound.
-
Caption: Synthesis workflow for this compound from p-Xylene.
Analytical Data
A summary of the available analytical data for this compound is provided in Table 2.
Table 2: Analytical Data for this compound
| Data Type | Key Features | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H) | N/A |
| ESI-MS | 163.1 [M-H]⁻ | N/A |
| GC-MS | Major peaks at m/z: 119, 164, 118 | N/A |
| Vapor Phase IR | Available through PubChem | N/A |
Hazards and Safety Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H315 | Causes skin irritation. | [4] |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Applications in Synthesis
This compound is a key intermediate in the synthesis of several commercially important molecules. Its primary applications are in the production of the antihistamine Bilastine and the insecticide Spirotetramat.
Role in the Synthesis of Bilastine
Bilastine is a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. This compound serves as a precursor in the multi-step synthesis of this active pharmaceutical ingredient (API).[2]
Caption: Role of this compound in the synthesis of Bilastine.
Role in the Synthesis of Spirotetramat
Spirotetramat is a broad-spectrum insecticide effective against a wide range of sucking insects. This compound is a critical building block in the synthesis of this complex spirocyclic molecule.[1]
Caption: Role of this compound in the synthesis of Spirotetramat.
Conclusion
This compound (CAS No. 13612-34-5) is a chemical intermediate of significant industrial importance. Its well-defined properties and established synthetic routes make it a valuable precursor for the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, synthesis, and hazards is essential for researchers and professionals involved in the development and manufacturing of products derived from this key building block. The information presented in this guide provides a solid foundation for its safe and effective utilization in research and development.
References
2,5-Dimethylphenylacetic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid, has emerged as a crucial intermediate and versatile building block in the landscape of modern organic synthesis. Its utility is prominently highlighted in the production of high-value agrochemicals and pharmaceuticals, underscoring its significance in both industrial and academic research. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and diverse applications as a foundational scaffold for the construction of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
This compound is a white solid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Key identifiers for this compound are provided in the table below.
| Property | Value | Reference |
| CAS Number | 13612-34-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | 2-(2,5-dimethylphenyl)acetic acid | [1] |
| Melting Point | 80.5-81.5 °C | [2] |
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, 300Hz) | δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H) | CN104628551A |
| ESI-MS | 163.1 [M-H]⁻ | CN104628551A |
| GC-MS | m/z: 164 (M⁺), 119, 118 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.
Friedel-Crafts Acylation of p-Xylene
A common and scalable approach begins with the Friedel-Crafts acylation of p-xylene. This multi-step synthesis proceeds through a chloroacetylated intermediate, which is then converted to the final product.
References
An In-depth Technical Guide to 2,5-Dimethylphenylacetic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylphenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its known history, physicochemical properties, and various methods of synthesis, from early 20th-century approaches to modern industrial processes. Detailed experimental protocols for significant synthetic routes are provided, alongside spectral data for characterization. The guide also explores the compound's primary applications, including its crucial role in the production of the insecticide spirotetramat and its use in the synthesis of the antihistamine bilastine.
Introduction
This compound, also known as 2,5-xylylacetic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. Its structure, featuring a phenyl ring substituted with two methyl groups and an acetic acid moiety, makes it a versatile building block in organic synthesis. This guide aims to be a thorough resource for professionals in the fields of chemical research, drug development, and agrochemical synthesis, providing in-depth information on the discovery, history, and synthetic methodologies associated with this important compound.
History and Discovery
While a definitive first synthesis and discovery of this compound is not readily apparent in contemporary scientific literature, its preparation was known by the mid-20th century. Early methods for its synthesis were cited in later patents, indicating its established presence in the chemical landscape. For instance, a 1964 paper by Z.J. Vejdelek et al. in the Collection of Czechoslovak Chemical Communications and a 1948 paper by H.E. Zaugg et al. in the Journal of the American Chemical Society are referenced as established methods for its preparation.[1] These early syntheses, such as the Willgerodt-Kindler reaction and chloromethylation followed by cyanation and hydrolysis, laid the groundwork for the more refined synthetic routes used today. The compound's significance grew substantially with the discovery of its utility as a key intermediate in the production of the insecticide spirotetramat by Bayer CropScience.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| CAS Number | 13612-34-5 | [3][5] |
| Appearance | Light beige crystalline powder | [1] |
| Melting Point | 128-130 °C | [5] |
| Boiling Point | 293.4 ± 9.0 °C at 760 mmHg | [5] |
| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.31 ± 0.10 (Predicted) | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and purity assessment of this compound.
-
¹H NMR (CDCl₃, 300Hz) δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H).[2]
-
Mass Spectrometry (ESI-MS): m/z 163.1 [M-H]⁻.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Key fragments can be observed, aiding in structural confirmation.[6]
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.
Willgerodt-Kindler Reaction
An early method for the synthesis of this compound involves the Willgerodt-Kindler reaction of 2,5-dimethylacetophenone.[1] This reaction typically uses sulfur and a secondary amine, such as morpholine, to convert the acetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dimethylacetophenone, sulfur, and morpholine.
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the initial reaction, cool the mixture and add a solution of strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the intermediate thioamide.
-
Workup: Following hydrolysis, cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
From p-Xylene via Chloromethylation, Cyanation, and Hydrolysis
Another established route starts with the chloromethylation of p-xylene to form 2,5-dimethylbenzyl chloride.[1] This is followed by a nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield 2,5-dimethylphenylacetonitrile. The nitrile is then hydrolyzed to this compound. A major drawback of this method is the potential formation of the highly toxic bis(chloromethyl) ether during the chloromethylation step.[1]
Modern Industrial Synthesis: Friedel-Crafts Acylation Route
A common modern approach, often detailed in patents, begins with the Friedel-Crafts acylation of p-xylene.[2][5][7] This multi-step synthesis offers good overall yields and avoids some of the hazardous reagents of older methods.
-
Friedel-Crafts Acylation:
-
In a suitable reaction vessel, cool dichloroethane to -5 to 0 °C.
-
Add p-xylene and anhydrous aluminum trichloride.
-
Stir the mixture and add bromoacetyl bromide dropwise.
-
Allow the reaction to warm to room temperature and proceed until completion.
-
Pour the reaction mixture into an ice-hydrochloric acid solution, stir, and separate the organic layer.
-
Extract the aqueous layer with dichloroethane, combine the organic phases, wash with water, and remove the solvent to obtain 2-bromo-1-(2,5-dimethylphenyl)ethanone.
-
-
Ketalization:
-
Dissolve the product from the previous step in toluene with an equimolar amount of neopentyl glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
The resulting toluene solution of the ketal intermediate can be used directly in the next step.
-
-
Rearrangement:
-
To the ketal solution, add a zinc salt catalyst and heat to induce rearrangement to the ester intermediate.
-
-
Hydrolysis:
-
Cool the solution containing the ester and add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 80-90 °C to effect hydrolysis.
-
After the reaction, add water and extract with toluene. The aqueous phase contains the sodium salt of this compound.
-
-
Acidification:
-
To the aqueous solution of sodium 2,5-dimethylphenylacetate, add 30% hydrochloric acid dropwise until the pH reaches 1-2.
-
A white precipitate of this compound will form.
-
Filter the solid, dry, and purify by recrystallization from a suitable solvent like n-hexane to obtain the final product.[2]
-
Table 2: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Willgerodt-Kindler | 2,5-Dimethylacetophenone | Sulfur, Morpholine | Utilizes a readily available starting material. | Can produce sulfur-containing waste and malodorous byproducts.[1] |
| Chloromethylation/Cyanation | p-Xylene | HCHO, HCl, NaCN | A relatively direct route from a simple starting material. | Involves highly toxic reagents (cyanide) and the potential for the formation of carcinogenic bis(chloromethyl) ether.[1][8] |
| Friedel-Crafts Acylation | p-Xylene | Bromoacetyl bromide, AlCl₃, Neopentyl glycol, Zinc salt | High overall yield, avoids highly toxic reagents, and is suitable for industrial scale-up.[2] | A multi-step process requiring careful control of reaction conditions. |
| Carbonylation | 2,5-Dimethylbenzyl bromide | Carbon monoxide (CO), Catalyst (e.g., Palladium or Rhodium complex) | Shortens the reaction process and reduces waste.[8] | Requires the use of a pressure reactor and expensive noble metal catalysts. |
Applications
The primary application of this compound is as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.
Agrochemicals: Spirotetramat Synthesis
This compound is a key building block for the insecticide spirotetramat.[2][5][8] Spirotetramat is a unique insecticide with two-way systemic action, meaning it can be transported both upwards and downwards within a plant, providing comprehensive protection against sucking insects.
Pharmaceuticals: Bilastine Synthesis
This compound also serves as an important intermediate in the synthesis of the second-generation antihistamine, Bilastine.[4] Bilastine is used for the treatment of allergic rhinoconjunctivitis and urticaria.
Other Potential Applications
Derivatives of this compound have been investigated for other biological activities. For instance, N-2,5-dimethylphenylthioureido acid derivatives have shown promise as antimicrobial agents against multidrug-resistant Gram-positive bacteria.[9] The 2,5-dimethylphenyl scaffold is present in various other bioactive molecules, suggesting potential for further exploration in drug discovery.[9]
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of the insecticide spirotetramat and the pharmaceutical Bilastine. While its exact historical discovery is not well-documented, various synthetic methods have been established since at least the mid-20th century. Modern synthetic approaches, such as the multi-step process starting with Friedel-Crafts acylation of p-xylene, have been optimized for industrial-scale production with high yields and improved safety profiles. The continued importance of its end-products in agriculture and medicine ensures that this compound will remain a compound of interest for researchers and chemical manufacturers. Further research into the biological activities of its derivatives may open up new applications in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. This compound | 13612-34-5 [chemicalbook.com]
- 6. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR [m.chemicalbook.com]
- 7. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 8. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 9. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 2,5-Dimethylphenylacetic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylphenylacetic acid is a versatile aromatic carboxylic acid derivative. While it is well-established as a key intermediate in the synthesis of the insecticide spirotetramat and the second-generation antihistamine Bilastine, its intrinsic potential within medicinal chemistry remains an area of burgeoning interest. This technical guide consolidates the available information on this compound, detailing its synthesis and exploring its potential therapeutic applications based on the biological activities of structurally related compounds. This document aims to serve as a foundational resource for researchers looking to explore this scaffold in drug discovery programs, particularly in the areas of anti-inflammatory, antimicrobial, and antiviral agents.
Introduction
This compound, also known as 2,5-xylylacetic acid, is a chemical compound with the molecular formula C₁₀H₁₂O₂.[1][2] Its chemical structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetic acid group at position 1. This structural arrangement provides a unique scaffold that has been incorporated into a variety of biologically active molecules. The presence of the 2,5-dimethylphenyl group is a recurring motif in compounds exhibiting a range of pharmacological effects, suggesting that this compound itself, or its close derivatives, could serve as valuable starting points for the development of new therapeutic agents.[3]
Synthesis of this compound
Several synthetic routes for this compound have been reported, primarily in patent literature, focusing on high yield and purity for its use as a chemical intermediate.[4][5] A common and efficient method involves a multi-step process starting from p-xylene.
A widely described synthetic pathway is the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, followed by a series of reactions including ketalization, rearrangement, and hydrolysis to yield the final product.[4]
Potential Therapeutic Applications
While direct studies on the medicinal properties of this compound are limited, the known biological activities of its derivatives and structurally similar compounds suggest several promising avenues for investigation.
Anti-inflammatory Activity
The broader class of phenylacetic acid derivatives is well-known for its anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this chemical family. The proposed mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2\nEnzymes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenylacetic_Derivatives [label="Phenylacetic Acid\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Phenylacetic_Derivatives -> COX_Enzymes [arrowhead=tee, label="Inhibition", fontcolor="#34A853"]; } caption { label = "Proposed anti-inflammatory mechanism of phenylacetic acid derivatives."; fontsize = 10; fontname = "Arial"; }
Figure 1: Proposed anti-inflammatory mechanism of phenylacetic acid derivatives.
Antimicrobial and Antifungal Activity
The 2,5-dimethylphenyl scaffold is a common structural feature in a number of compounds that have demonstrated antimicrobial and antifungal properties.[3] For instance, novel thiazole derivatives incorporating the N-2,5-dimethylphenylthioureido moiety have shown excellent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[3] Furthermore, some of these derivatives have exhibited broad-spectrum antifungal activity against drug-resistant Candida strains.[3] This suggests that this compound could serve as a valuable scaffold for the development of new classes of antimicrobial and antifungal agents.
Antiviral Activity
While direct evidence is lacking for this compound, derivatives of diphenylacetic acid have been investigated for their antiviral properties.[6] These studies indicate that the phenylacetic acid core can be a viable starting point for the design of novel antiviral agents. Further research is warranted to explore whether derivatives of this compound could exhibit activity against various viral pathogens.
Quantitative Data
As of the latest literature review, there is a notable absence of publicly available quantitative data (e.g., IC₅₀, MIC values) specifically for the anti-inflammatory, antimicrobial, or antiviral activities of this compound itself. The data presented in the literature primarily pertains to more complex derivatives containing the 2,5-dimethylphenyl moiety. The following table of derivatives highlights the potential of this scaffold.
| Compound Class | Target Organism/Enzyme | Activity (MIC/IC₅₀) | Reference |
| N-2,5-dimethylphenylthioureido thiazole derivatives | Methicillin-resistant S. aureus (MRSA) | MIC: 8 µg/mL | [3] |
| N-2,5-dimethylphenylthioureido thiazole derivatives | Vancomycin-resistant E. faecium | MIC: 16 µg/mL | [3] |
Experimental Protocols
To facilitate further research into the potential medicinal applications of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is designed to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in a 96-well plate.
-
Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (e.g., a known NSAID).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) to determine the extent of TMPD oxidation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, Heme, COX Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound\n(Varying Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Substrate\n(Arachidonic Acid, TMPD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate % Inhibition\nand IC₅₀", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Mixture; Prepare_Mixture -> Add_Compound; Add_Compound -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; } caption { label = "Workflow for in vitro COX inhibition assay."; fontsize = 10; fontname = "Arial"; }
Figure 2: Workflow for in vitro COX inhibition assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v suspension in saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control drug orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound) dissolved in a suitable solvent
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a readily accessible compound with a documented role as a key synthetic intermediate. While direct evidence of its medicinal properties is currently sparse in the public domain, the consistent appearance of the 2,5-dimethylphenyl scaffold in various biologically active molecules, particularly those with anti-inflammatory and antimicrobial activities, strongly suggests that this compound represents an underexplored platform for drug discovery.
Future research should focus on the systematic evaluation of this compound and its simple derivatives in a battery of in vitro and in vivo pharmacological assays. Specifically, determining its COX-1/COX-2 inhibitory profile, its spectrum of antimicrobial and antifungal activity, and its potential as an antiviral agent would provide a much-needed baseline for its therapeutic potential. Such studies would not only elucidate the intrinsic biological activity of this core scaffold but could also pave the way for the development of novel and potent therapeutic agents.
References
- 1. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 5. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Antiviral Evaluation of Herbal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Spirotetramat from 2,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of spirotetramat, a potent insecticide, commencing from the precursor 2,5-dimethylphenylacetic acid. The document includes the mechanism of action, detailed experimental procedures, quantitative data, and visual diagrams of the synthesis workflow and mode of action.
Introduction
Spirotetramat is a systemic insecticide belonging to the class of tetramic acid derivatives. It is highly effective against a broad spectrum of sucking insects such as aphids, whiteflies, and scales.[1][2] Its unique mode of action and ambimobile systemic properties, allowing translocation through both xylem and phloem, make it a valuable tool in integrated pest management programs.[3] In plants, spirotetramat is hydrolyzed to its active enol form, which inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[1][3] This disruption of lipid metabolism ultimately leads to insect mortality, primarily affecting the juvenile stages.[1]
This document outlines a four-step synthesis route starting from this compound, a key intermediate. The synthesis involves the formation of an acid chloride, followed by amidation, intramolecular condensation, and a final O-acylation to yield spirotetramat.
Mechanism of Action
Spirotetramat acts as a lipid biosynthesis inhibitor (LBI).[4] After application, it is metabolized in the target pest to spirotetramat-enol. This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase). ACCase catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid biosynthesis.[4] By inhibiting this enzyme, spirotetramat disrupts the production of essential lipids required for insect development, energy storage, and cell membrane integrity, leading to the death of the pest.[4]
Synthetic Pathway Overview
The synthesis of spirotetramat from this compound is a four-step process.
References
Application Notes and Protocols for High-Yield Synthesis of 2,5-Dimethylphenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,5-Dimethylphenylacetic acid is a crucial intermediate in the synthesis of various fine chemicals, notably the insecticide spirotetramat.[1][2][3] This document provides a detailed, high-yield protocol for the synthesis of this compound starting from p-xylene. The described multi-step method involves a Friedel-Crafts acylation, ketalization, rearrangement, and subsequent hydrolysis to afford the target compound in high purity and yield.[1][4] An alternative synthetic route via the Willgerodt-Kindler reaction is also presented.
Primary Synthesis Protocol: Multi-Step Synthesis from p-Xylene
This method is a robust and high-yielding procedure for the preparation of this compound. It proceeds through four main stages without the need for isolating intermediates, making it an efficient process.[4]
Overall Reaction Scheme:
p-Xylene → 2-Chloro-1-(2,5-dimethylphenyl)ethanone → Ketal Intermediate → Ester Mixture → this compound
Experimental Protocols
Protocol 1: High-Yield Synthesis from p-Xylene
This protocol is adapted from patented industrial methods that report high overall yields.[1][4]
Step 1: Friedel-Crafts Acylation to Synthesize 2-Chloro-1-(2,5-dimethylphenyl)ethanone
-
In a suitable reaction vessel, charge p-xylene (800 g) and chloroacetyl chloride (226 g, 2 mol).
-
Cool the mixture to 12-15°C.
-
Over a period of approximately 75 minutes, slowly add aluminum chloride (293.2 g, 2.2 mol) while maintaining the temperature at 12-15°C.[4]
-
Stir the reaction mixture at this temperature for 2 hours.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Pour the reaction mixture into a vessel containing 3000 mL of ice-water and 70 g of concentrated hydrochloric acid to quench the reaction.[4]
-
Separate the organic phase, which contains the product dissolved in excess p-xylene, and use it directly in the next step. The yield for this step is typically high, around 96.8%.[5]
Step 2: Ketalization
-
To the organic phase from the previous step, add ethylene glycol (12.6 g, 0.2 mol) and a catalytic amount of p-toluenesulfonic acid hydrate (1.9 g, 0.01 mol).[5]
-
Heat the mixture to boiling and reflux for approximately 3 hours using a water separator to remove the water formed during the reaction.[5]
-
After completion, the reaction mixture is used in the next stage.
Step 3: Rearrangement
-
Heat the reaction mixture from the ketalization step to a temperature between 170°C and 220°C.[4]
-
Maintain this temperature for a period of 1 to 24 hours to facilitate the rearrangement into a mixture of hydroxyalkyl 2,5-dimethylphenylacetates and bis(this compound) diesters.[4]
-
After the reaction time, cool the mixture to approximately 90-95°C for the subsequent hydrolysis step.[4]
Step 4: Hydrolysis and Isolation
-
To the cooled reaction mixture from the rearrangement step, add a 30% sodium hydroxide solution (e.g., 31 mL, 0.23 mol).[1]
-
Heat the mixture to 100-105°C and stir for 1-2 hours to ensure complete hydrolysis.[4]
-
Cool the mixture to room temperature and add water to dissolve the sodium salt of the product.
-
Separate the aqueous phase. The organic phase (p-xylene) can be recovered.
-
Acidify the aqueous phase by adding concentrated hydrochloric or sulfuric acid until the pH is approximately 1-2.[1]
-
A white crystalline precipitate of this compound will form.
-
Isolate the solid product by filtration, wash with water, and dry. The yield for this final step can be as high as 88.5%.[1]
Protocol 2: Alternative Synthesis via Willgerodt-Kindler Reaction
This method provides an alternative route starting from 2',5'-dimethylacetophenone. The Willgerodt-Kindler reaction converts aryl alkyl ketones into the corresponding thioamides, which are then hydrolyzed to the carboxylic acid.[6][7][8]
Step 1: Synthesis of 2-(2,5-dimethylphenyl)thioacetomorpholide
-
In a reaction flask, combine 2',5'-dimethylacetophenone, elemental sulfur, and morpholine.
-
Heat the mixture, potentially under microwave irradiation, to drive the reaction.[8] The reaction involves the formation of an enamine, which then reacts with sulfur.[7][9]
-
Upon completion, the resulting thioamide can be isolated.
Step 2: Hydrolysis to this compound
-
The crude thioamide from the previous step is subjected to hydrolysis.
-
Heat the thioamide in the presence of a strong base like sodium hydroxide, followed by acidification.[8]
-
This process will yield this compound. This method is noted to sometimes produce sulfur-containing waste and volatile compounds with strong odors.[2][4]
Data Presentation
Table 1: Summary of Reagents and Conditions for Protocol 1
| Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1. Acylation | p-Xylene, Chloroacetyl Chloride | AlCl₃ | p-Xylene (excess) | 12-15 | 2.5 |
| 2. Ketalization | 2-Chloro-1-(2,5-dimethylphenyl)ethanone, Ethylene Glycol | p-TsOH | p-Xylene | Reflux | ~3 |
| 3. Rearrangement | Ketal Intermediate | - | p-Xylene | 170-220 | 1-24 |
| 4. Hydrolysis | Ester Mixture, NaOH solution | - | Water/p-Xylene | 100-105 | 1-2 |
| 5. Isolation | Sodium 2,5-dimethylphenylacetate, HCl | - | Water | Room Temp. | - |
Table 2: Reported Yields for Synthesis Steps
| Reaction Step | Product | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation | 2-Chloro-1-(2,5-dimethylphenyl)ethanone | 92.4 - 96.8% | [1][5] |
| Ketalization | Ketal of 2-chloro-1-(2,5-dimethylphenyl)ethanone | ~80% (of theory) | [5] |
| Hydrolysis & Acidification | This compound | ~88.6% | [1] |
| Overall Yield | This compound | ~63.4% | [1] |
Visualizations
Workflow for High-Yield Synthesis of this compound
Caption: Workflow diagram for the multi-step synthesis of this compound.
Logical Pathway for the Willgerodt-Kindler Reaction
Caption: Logical pathway for the alternative synthesis via the Willgerodt-Kindler reaction.
References
- 1. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 3. This compound | 13612-34-5 [chemicalbook.com]
- 4. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. synarchive.com [synarchive.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
Application Notes & Protocols for the Quantification of 2,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,5-Dimethylphenylacetic acid, a key intermediate in the synthesis of various compounds of pharmaceutical and agrochemical interest. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to deliver accurate and precise quantification in diverse sample matrices.
Method Selection and Overview
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely accessible technique suitable for routine quantification in relatively clean sample matrices, such as in-process control samples or formulated products.
-
GC-MS: Ideal for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the acidic analyte. It offers high selectivity and is suitable for complex matrices after appropriate sample cleanup.
-
LC-MS/MS: The most sensitive and selective method, making it the gold standard for trace-level quantification in complex biological and environmental matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in process control samples and formulations where the concentration is relatively high and the matrix is less complex.
Table 1: HPLC-UV Method Parameters and Typical Performance Characteristics
| Parameter | Value |
| Chromatographic Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (v/v) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Linearity (R²) (Typical) | > 0.999 |
| LOD (Typical) | 0.1 - 1 µg/mL |
| LOQ (Typical) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) (Typical) | 98 - 102% |
| Precision (%RSD) (Typical) | < 2% |
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the homogenized sample. Dissolve in a suitable solvent (e.g., methanol, acetonitrile), sonicate for 15 minutes, and dilute to a known volume.
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the analyte using a calibration curve generated from the peak areas of the standards.
-
HPLC Method Development for the Analysis of 2,5-Dimethylphenylacetic Acid
Application Note and Protocol
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dimethylphenylacetic acid. The protocols and methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various matrices. This application note details a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, and precise for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard: Purity >98%
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Phosphoric acid (H₃PO₄): Analytical grade (approx. 85%)
-
Formic acid (HCOOH): Analytical grade (optional, for MS compatibility)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
Based on methods for similar aromatic carboxylic acids, the following starting conditions are recommended.[2][3][4] Further optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 40% A / 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (60% A / 40% B) to achieve concentrations in the range of 1 - 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute an aliquot with the initial mobile phase composition to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Development and Optimization Workflow
The following workflow is recommended for developing and optimizing the HPLC method.
Caption: HPLC method development workflow.
-
Initial Parameter Selection: Begin with a common reversed-phase column such as a C18 and a mobile phase of acidified water and acetonitrile.
-
Wavelength Optimization: Inject a concentrated standard solution and perform a PDA scan to determine the wavelength of maximum absorbance (λmax) for this compound. Phenylacetic acid has been analyzed at 215 nm, while other derivatives are monitored at 254 nm, suggesting a λmax in this range.[4]
-
Mobile Phase Optimization:
-
Isocratic vs. Gradient: Perform initial runs with varying isocratic compositions of Mobile Phase A and B (e.g., 70:30, 60:40, 50:50) to determine the approximate elution strength needed. If peak shape is poor or co-elution occurs, a gradient elution will likely be necessary.
-
pH Adjustment: The use of an acidic mobile phase (e.g., 0.1% phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[2][3]
-
-
Flow Rate and Temperature Optimization: Adjust the flow rate (e.g., 0.8 - 1.2 mL/min) and column temperature (e.g., 25 - 40 °C) to fine-tune the separation, improve peak symmetry, and reduce run time.
-
Method Validation: Once the optimal conditions are established, validate the method according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.
Data Presentation
System Suitability
System suitability parameters should be established to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5) |
Example Calibration Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Logical Relationships in HPLC Method Parameters
The following diagram illustrates the interconnectedness of key parameters in the HPLC method.
References
- 1. This compound | 13612-34-5 [chemicalbook.com]
- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
Application Note: Analysis of 2,5-Dimethylphenylacetic Acid and Its Process-Related Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylphenylacetic acid is a critical intermediate in the synthesis of various fine chemicals, including the insecticide spirotetramat.[1][2][3] The purity of this intermediate is paramount as the presence of impurities can affect the yield and safety profile of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it ideal for the impurity profiling of volatile and semi-volatile compounds.[4]
Due to the polar nature of the carboxylic acid group, direct analysis of this compound by GC can result in poor peak shape and low sensitivity. To overcome this, a derivatization step is employed to convert the acid into a more volatile and less polar ester derivative, significantly improving its chromatographic behavior.[5][6] This application note details a robust GC-MS method for the simultaneous identification and quantification of this compound and its potential process-related impurities following derivatization.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Potential Impurity Standards (e.g., p-Xylene, 2,5-Dimethylbenzyl chloride, 2',5'-Dimethylacetophenone)
-
Internal Standard (IS), e.g., Phenylacetic acid
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard and the internal standard in 10 mL of DCM separately.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with DCM to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibration level with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a vial. Dissolve in 10 mL of DCM. Add the internal standard to a final concentration of 10 µg/mL.
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution into a 2 mL GC vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is suitable for this analysis.[7][8]
| Parameter | Condition |
| GC System | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | Initial 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MS Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM) for trace quantification |
Results and Discussion
The described GC-MS method provides excellent separation and identification of the trimethylsilyl (TMS) derivative of this compound and its potential impurities. The derivatization step is critical for achieving sharp, symmetrical peaks for the acidic analyte.
The mass spectrum of the this compound-TMS derivative shows a characteristic molecular ion and fragmentation pattern suitable for confirmation. Potential impurities can be identified based on their retention times and mass spectra, which can be compared against reference standards and library databases like NIST.[9]
Synthesis of this compound often starts from p-xylene and may involve intermediates such as 2-chloro-1-(2,5-dimethylphenyl)ethanone or 2,5-dimethylbenzyl bromide.[3][10] Therefore, residual starting materials, unreacted intermediates, and by-products are the primary impurities to monitor.
Quantitative Data Summary
The following table summarizes the expected retention times and key mass fragments for the target analyte and potential impurities after derivatization.
| Compound | Retention Time (min) (Approx.) | Compound Type | Quantitation Ion (m/z) | Confirmation Ions (m/z) |
| p-Xylene | 4.5 | Starting Material | 91 | 106, 77 |
| 2',5'-Dimethylacetophenone | 8.2 | Intermediate/Impurity | 133 | 148, 105 |
| Phenylacetic acid-TMS (IS) | 10.5 | Internal Standard | 193 | 135, 91 |
| This compound-TMS | 11.8 | Analyte | 119 | 236, 118 |
| 2,5-Dimethylbenzyl chloride | 9.5 | Intermediate/Impurity | 119 | 154, 115 |
Note: Retention times are approximate and may vary depending on the specific GC system and conditions.
Detailed Protocol: GC-MS Analysis of this compound
1. Scope This protocol provides step-by-step instructions for the quantitative analysis of this compound and the identification of process-related impurities using GC-MS with prior derivatization.
2. Equipment and Materials
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Reagents as listed in the Application Note section.
3. Procedure
3.1. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10.0 mg (± 0.1 mg) of this compound standard into a 10 mL volumetric flask.
-
Add DCM to the mark and sonicate to dissolve. Label as "Analyte Stock".
-
Repeat this process for the internal standard (Phenylacetic acid) and each potential impurity standard.
-
-
Internal Standard Working Solution (100 µg/mL):
-
Pipette 1 mL of the IS stock solution into a 10 mL volumetric flask and dilute to the mark with DCM.
-
-
Calibration Curve Standards:
-
Label a series of vials for your calibration levels (e.g., Level 1 to 5).
-
Perform serial dilutions from the "Analyte Stock" and impurity stocks to prepare a mixed standard solution.
-
Prepare each calibration standard by adding the appropriate amount of mixed standard solution and 100 µL of the "IS Working Solution" to a vial and diluting to 1 mL with DCM. Final concentrations should span the expected sample range.
-
3.2. Sample Preparation and Derivatization
-
Accurately weigh 10.0 mg (± 0.1 mg) of the test sample into a 10 mL volumetric flask.
-
Add 1 mL of the "IS Working Solution" (for a 10 µg/mL final IS concentration).
-
Dilute to the mark with DCM and mix thoroughly.
-
Transfer 100 µL of this solution into a 2 mL GC vial.
-
Add 100 µL of BSTFA + 1% TMCS reagent to the vial.
-
Immediately cap the vial and vortex for 10 seconds.
-
Place the vial in a heating block at 70°C for 30 minutes.
-
Remove the vial and allow it to cool to room temperature.
-
The sample is now ready for injection. Note: Also derivatize 100 µL of each calibration standard using the same procedure.
3.3. GC-MS Analysis Sequence
-
Run a solvent blank (derivatized DCM) to check for system cleanliness.
-
Inject the derivatized calibration standards from the lowest to the highest concentration.
-
Inject the prepared sample(s).
-
Inject a mid-level calibration standard periodically (e.g., every 10 sample injections) to verify system stability.
3.4. Data Analysis
-
Identification: Identify the analyte and impurity peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the authenticated standards.
-
Integration: Integrate the peak areas for the quantitation ion of each target compound and the internal standard.
-
Calibration Curve: Generate a linear regression curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.
-
Quantification: Calculate the concentration of this compound and any identified impurities in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 2. This compound | 13612-34-5 [chemicalbook.com]
- 3. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Derivatization of 2,5-Dimethylphenylacetic Acid for Improved Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Dimethylphenylacetic acid is a compound of interest in various fields, including pharmaceutical and pesticide development. Accurate and sensitive detection of this molecule is crucial for research and quality control. However, its inherent chemical properties can sometimes lead to poor chromatographic performance and low sensitivity in common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization, the process of chemically modifying an analyte, can significantly enhance its detectability. This document provides detailed application notes and protocols for the derivatization of this compound to improve its detection by GC-MS and LC-MS.
For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. Silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, is a widely used technique for this purpose. This modification reduces the polarity of the molecule, leading to improved peak shape and sensitivity.
In LC-MS, especially with electrospray ionization (ESI), derivatization can enhance ionization efficiency. By introducing a readily ionizable moiety to the this compound molecule, the response in the mass spectrometer can be significantly increased. A notable example is the use of 2-picolylamine (PA), which reacts with the carboxylic acid group to form a derivative that is highly responsive in positive-ion ESI-MS.[1][2]
Quantitative Data Summary
The following table summarizes the expected improvement in detection limits after derivatization based on data from structurally similar compounds. The derivatization process is anticipated to significantly lower the Limit of Detection (LOD) and Limit of Quantification (LOQ).
| Analyte | Analytical Method | Derivatization Reagent | LOD (before derivatization) | LOQ (before derivatization) | LOD (after derivatization) | LOQ (after derivatization) | Reference for Derivatized Data |
| Phenylacetic Acid | LC-MS/MS | - | 13.47 mg/L | 44.89 mg/L | - | - | [3] |
| Phenylacetic Acid | LC-MS/MS | - | - | 0.8 µg/mL (plasma) | - | - | [4] |
| Valproic Acid | UPLC-MS/MS | 2-Picolylamine (PA) | - | - | 0.03 µg/mL | 0.07 µg/mL | [2] |
| Various Carboxylic Acids | LC-ESI-MS/MS | 2-Picolylamine (PA) | - | - | 1.5-5.6 fmol on column | - | [1] |
Experimental Protocols
Derivatization for GC-MS Analysis: Silylation
This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound to improve its volatility and chromatographic properties for GC-MS analysis. The procedure is adapted from established methods for the silylation of phenolic and carboxylic acids.[5]
Materials:
-
This compound standard or sample extract
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (or other suitable solvent, HPLC grade)
-
Inert gas (e.g., nitrogen or argon)
-
Heating block or water bath
-
GC vials with inserts
Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of this compound standard or sample extract into a clean, dry reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of inert gas. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or water bath.
-
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be diluted with a suitable solvent like ethyl acetate before analysis.
-
GC-MS Parameters (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
GC-MS Derivatization Workflow: Silylation
Derivatization for LC-MS Analysis: 2-Picolylamine (PA) Amidation
This protocol details the derivatization of this compound with 2-picolylamine (PA) to form an amide, which enhances its ionization efficiency for sensitive detection by LC-MS/MS. This method is adapted from a procedure developed for other carboxylic acids.[2][6]
Materials:
-
This compound standard or sample extract
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (ACN, HPLC grade)
-
Dimethylformamide (DMF, anhydrous)
-
LC-MS vials
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a solution of 2-picolylamine in acetonitrile (e.g., 10 mg/mL).
-
Prepare a coupling reagent solution by dissolving DPDS and TPP in anhydrous dimethylformamide (e.g., 10 mg/mL each).
-
-
Derivatization Reaction:
-
In an LC-MS vial, add 20 µL of the this compound standard or sample solution.
-
Add 20 µL of the 2-picolylamine solution.
-
Add 20 µL of the DPDS/TPP coupling reagent solution.
-
Cap the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe.[2]
-
-
Sample Analysis:
-
After the reaction is complete, the sample can be directly injected into the LC-MS/MS system.
-
If necessary, dilute the sample with the initial mobile phase composition.
-
LC-MS/MS Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing the derivatized standard.
-
LC-MS Derivatization Workflow: 2-Picolylamine Amidation
Derivatization of this compound offers a robust strategy to overcome analytical challenges associated with its detection. For GC-MS, silylation significantly improves volatility and chromatographic performance. For LC-MS, derivatization with reagents like 2-picolylamine dramatically enhances ionization efficiency, leading to substantial improvements in sensitivity. The protocols provided herein offer a detailed guide for researchers to implement these techniques, ultimately enabling more accurate and sensitive quantification of this compound in various sample matrices.
References
- 1. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dimethylphenylacetic Acid in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenylacetic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable precursor for the construction of complex molecular architectures. One of the key transformations involving this compound is its participation in Friedel-Crafts acylation reactions. This document provides detailed application notes and protocols for the use of this compound in both intermolecular and, more significantly, intramolecular Friedel-Crafts acylation reactions, with a focus on the synthesis of substituted indanones, which are important structural motifs in medicinal chemistry.
Intermolecular Friedel-Crafts Acylation
In principle, this compound, or more commonly its corresponding acyl chloride, can be used to acylate other aromatic compounds in an intermolecular fashion. The presence of the two activating methyl groups on the phenyl ring can influence the reactivity of the aromatic substrate.
A general representation of an intermolecular Friedel-Crafts acylation is the reaction of an acyl chloride with an arene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction leads to the formation of an aryl ketone.
General Reaction Scheme:
While less common in the literature for this compound itself as the acylating agent, this approach can be employed to synthesize specific ketone structures.
Intramolecular Friedel-Crafts Acylation: Synthesis of 4,7-Dimethyl-1-indanone
A more prominent and synthetically valuable application of this compound is its use in intramolecular Friedel-Crafts acylation to generate cyclic ketones. Specifically, the cyclization of this compound yields 4,7-dimethyl-1-indanone, a key intermediate for various biologically active compounds. This intramolecular reaction, also known as a cyclialkylation, is typically promoted by strong acids that act as both catalyst and dehydrating agent.
Reaction Mechanism
The intramolecular Friedel-Crafts acylation of this compound proceeds through the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone system.
Application Note: Experimental Protocols for the Hydrolysis of 2,5-Dimethylbenzyl Cyanide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of 2,5-dimethylphenylacetic acid via the hydrolysis of 2,5-dimethylbenzyl cyanide. Two primary methods, acid-catalyzed and base-catalyzed hydrolysis, are presented. This compound is a key intermediate in the production of various fine chemicals, including the insecticide spirotetramat.[1][2][3] The protocols include step-by-step procedures, reagent quantification, safety precautions, and methods for product characterization.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The hydrolysis of 2,5-dimethylbenzyl cyanide (also known as 2,5-dimethylphenylacetonitrile) yields this compound, a valuable building block in the pharmaceutical and agrochemical industries.[2][3] This reaction can be effectively carried out under either acidic or basic conditions.[4][5][6]
-
Acid Hydrolysis: Typically involves heating the nitrile with a strong mineral acid like sulfuric acid or hydrochloric acid.[6][7][8] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[5][6]
-
Alkaline Hydrolysis: Involves heating the nitrile with a strong base such as sodium hydroxide or potassium hydroxide.[4][6] This process initially forms a carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid.[1][7]
This application note details laboratory-scale procedures for both methods, providing a comprehensive guide for researchers.
Reaction Scheme
The overall chemical transformation is as follows:
2,5-Dimethylbenzyl Cyanide → this compound
Materials and Equipment
Materials:
-
2,5-Dimethylbenzyl Cyanide (C₁₀H₁₁N)
-
Sulfuric Acid (H₂SO₄, concentrated, 98%)
-
Sodium Hydroxide (NaOH, pellets)
-
Hydrochloric Acid (HCl, concentrated, 37%)
-
Ethanol (95%)
-
n-Hexane
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for TLC (e.g., Ethyl acetate/Hexane mixture)
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Two distinct protocols are provided below. Researchers should select the method best suited to their substrate's stability and available resources.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of arylacetonitriles.[9][10]
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylbenzyl cyanide (e.g., 7.25 g, 0.05 mol).
-
Reagent Addition: Prepare the hydrolysis solution by cautiously adding concentrated sulfuric acid (45 mL) to deionized water (30 mL) in a separate beaker, allowing it to cool. Carefully pour the cooled acid solution into the flask containing the nitrile.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.[10] Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a beaker with stirring. A white precipitate of this compound will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like n-hexane to yield a white crystalline solid.[1]
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is based on common methods for the alkaline hydrolysis of nitriles, followed by acidification.[1][4][6]
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethylbenzyl cyanide (e.g., 7.25 g, 0.05 mol), ethanol (50 mL), and a solution of sodium hydroxide (6.0 g, 0.15 mol) in deionized water (50 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas may be evolved during the reaction.[6] Monitor the reaction by TLC until the starting nitrile is no longer detectable (typically 3-6 hours).
-
Solvent Removal: Cool the reaction mixture and remove the ethanol using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution of sodium 2,5-dimethylphenylacetate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is 1-2.[1] A voluminous white precipitate will form.
-
Isolation: Collect the precipitated this compound by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Purification & Drying: Purify the product by recrystallization from n-hexane and dry under vacuum.[1]
Data Presentation
The following table summarizes the quantitative data for the described protocols.
| Parameter | Protocol 1: Acid Hydrolysis | Protocol 2: Base Hydrolysis |
| Starting Material | ||
| 2,5-Dimethylbenzyl Cyanide | 7.25 g (0.05 mol) | 7.25 g (0.05 mol) |
| Reagents | ||
| Sulfuric Acid (conc.) | 45 mL | - |
| Sodium Hydroxide | - | 6.0 g (0.15 mol) |
| Hydrochloric Acid (conc.) | - | ~15 mL (or until pH 1-2) |
| Solvents | ||
| Water | 30 mL | 50 mL |
| Ethanol (95%) | - | 50 mL |
| Reaction Conditions | ||
| Temperature | Reflux (~120-130°C)[10] | Reflux (~80-90°C) |
| Time | 4 - 8 hours | 3 - 6 hours |
| Product | ||
| Theoretical Yield | 8.21 g | 8.21 g |
| Reported Yield | >80% (general) | 88.57% (acidification step)[1] |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: The proton NMR spectrum should match the reported data. (CDCl₃, 300 MHz) δ: 7.26 (s, 1H, Ar-H), 7.06 (m, 2H, Ar-H), 3.63 (s, 2H, CH₂), 2.27 (m, 6H, CH₃).[1]
-
Mass Spectrometry: ESI-MS should show the expected molecular ion peak. (ESI-MS: 163.1 [M-H]⁻).[1]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
2,5-Dimethylbenzyl Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care. Contact with acids releases highly toxic hydrogen cyanide gas.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Cause severe skin burns and eye damage. Handle with care, and always add acid to water, never the reverse.
-
Strong Bases (NaOH): Corrosive. Cause severe skin burns and eye damage.
-
Refluxing: Ensure that the condenser has a steady flow of cooling water to prevent the escape of volatile and hazardous materials.
Visualized Workflow
The following diagram illustrates the experimental workflows for both the acid and base-catalyzed hydrolysis procedures.
Caption: Workflow for Acid and Alkaline Hydrolysis of 2,5-Dimethylbenzyl Cyanide.
References
- 1. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 3. This compound | 13612-34-5 [chemicalbook.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
Application of 2,5-Dimethylphenylacetic Acid in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenylacetic acid is a crucial intermediate in the synthesis of modern agrochemicals, most notably the insecticide spirotetramat.[1][2][3] While not typically utilized as a primary active ingredient itself in herbicidal, fungicidal, or plant growth regulatory applications, its role in the creation of potent crop protection agents makes it a compound of significant interest to researchers in the agrochemical field. Spirotetramat is a unique insecticide with bidirectional systemic properties, meaning it can be transported both upwards through the xylem and downwards through the phloem of plants.[2] This allows it to control pests that are hidden within the plant tissue, offering comprehensive protection.
This document provides an overview of the primary application of this compound in agrochemical research, focusing on its role in the synthesis of spirotetramat.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 13612-34-5 | [1][4][5] |
| Molecular Formula | C10H12O2 | [4][5] |
| Molecular Weight | 164.20 g/mol | [4] |
| Melting Point | 128-130°C | [6] |
| Appearance | White solid | - |
| IUPAC Name | 2-(2,5-dimethylphenyl)acetic acid | [4][5] |
Application in Insecticide Synthesis: The Case of Spirotetramat
The principal application of this compound in agrochemical research and development is as a key building block for the synthesis of spirotetramat.[2][3] Spirotetramat is a powerful insecticide that acts as a lipid biosynthesis inhibitor. By disrupting the insect's ability to produce lipids, it leads to larval death and reduces the reproductive capacity of adult insects.[3]
Generalized Synthetic Protocol
The synthesis of spirotetramat from this compound involves a multi-step process. While specific industrial processes are proprietary, the general chemical transformations are described in patent literature. Below is a generalized protocol that outlines the key steps.
Objective: To synthesize Spirotetramat using this compound as a key intermediate.
Materials:
-
This compound
-
cis-4-methoxycyclohexyl-1-aminocarboxylic acid methyl ester
-
Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI))
-
Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)
-
Bases (e.g., triethylamine, pyridine)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane.
-
Add a coupling agent (e.g., DCC or CDI) to the solution to activate the carboxylic acid group, forming a more reactive intermediate.
-
Stir the reaction mixture at room temperature for a specified period to ensure complete activation.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve cis-4-methoxycyclohexyl-1-aminocarboxylic acid methyl ester and a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.
-
Slowly add the activated this compound solution to the amine solution.
-
Allow the reaction to proceed at room temperature, monitoring the progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any solid by-products (e.g., dicyclohexylurea if DCC was used).
-
Wash the organic layer with an acidic solution (e.g., dilute HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted starting acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel to isolate the pure spirotetramat precursor.
-
-
Final Cyclization Step (Intramolecular Condensation):
-
The purified intermediate undergoes a base-catalyzed intramolecular condensation to form the final spirotetramat structure. This step is a key feature of the synthesis and establishes the characteristic spirocyclic system.
-
Note: This is a generalized protocol and specific reaction conditions, such as temperature, reaction time, and choice of reagents, may vary based on the specific synthetic route being employed. Researchers should consult relevant patents and scientific literature for detailed procedures.
Visualizing the Synthesis and Application
To better understand the role of this compound, the following diagrams illustrate the synthetic pathway and its logical connection to the final agrochemical product.
References
- 1. This compound | 13612-34-5 [chemicalbook.com]
- 2. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 3. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. (2,5-Dimethylphenyl)acetic acid | CAS#:13612-34-5 | Chemsrc [chemsrc.com]
Application Notes and Protocols: 2,5-Dimethylphenylacetic Acid as a Versatile Starting Material for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-dimethylphenylacetic acid in the generation of novel compounds with potential therapeutic applications. Detailed protocols for the synthesis of various derivatives are provided, along with available data on their biological activities. This document aims to serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Introduction
This compound is a readily accessible aromatic carboxylic acid that serves as a valuable scaffold for the development of diverse bioactive molecules. Its structural features, including the substituted phenyl ring and the carboxylic acid moiety, provide multiple points for chemical modification, enabling the synthesis of a wide range of derivatives such as esters, amides, and various heterocyclic systems. Notably, derivatives of this compound have demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties.
I. Synthesis of Novel Antimicrobial Thiazole Derivatives
The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds.[1] Novel thiazole derivatives incorporating the 2,5-dimethylphenyl moiety have been synthesized and shown to exhibit significant activity against multidrug-resistant Gram-positive bacteria.[1] These compounds are typically synthesized from a thioureido precursor derived from this compound.
A. Synthetic Workflow for Thiazole Derivatives
The general workflow for the synthesis of these antimicrobial thiazole derivatives involves a multi-step process starting from this compound. This process includes the formation of a key thioureido intermediate, followed by a Hantzsch thiazole synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylphenylacetic Acid
Welcome to the technical support center for the synthesis of 2,5-Dimethylphenylacetic acid. This resource is designed for researchers, chemists, and professionals in drug development to navigate common challenges and improve reaction yields. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and visual workflows to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are several established methods for synthesizing this compound. The most common routes start from p-xylene or 2,5-dimethylacetophenone. Key pathways include:
-
Cyanidation Pathway: Starting with p-xylene, this route involves chloromethylation to form 2,5-dimethylbenzyl chloride, followed by a cyanidation reaction to yield 2,5-dimethylphenylacetonitrile, and subsequent hydrolysis to the final acid.[1][2][3]
-
Friedel-Crafts Acylation Pathway: This method also begins with p-xylene, which undergoes a Friedel-Crafts reaction with chloroacetyl chloride. The resulting ketone is converted to a ketal, rearranged, and then hydrolyzed to produce this compound.[1][4][5] This route can achieve a high overall yield of 63.4% under optimized conditions.[4]
-
Willgerodt-Kindler Reaction: This approach uses 2,5-dimethylacetophenone as the starting material, which is reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis.[1][6]
-
Carbonylation Pathway: This route involves the carbonylation of 2,5-dimethylbenzyl bromide using carbon monoxide and a suitable catalyst system.[2]
Q2: My overall yield from the chloromethylation-cyanidation-hydrolysis pathway is very low. Is this typical?
A2: Yes, low overall yields for this three-step process can be a challenge. Published data indicates that the total yield can be as low as 38% of the theoretical value.[2] This is often due to inefficiencies in one or more steps, side reactions, and purification losses. Furthermore, the chloromethylation step carries significant safety risks due to the potential formation of the highly toxic bis-chloromethyl ether.[1]
Q3: Are there significant safety or environmental concerns with any of these methods?
A3: Yes, several routes have notable hazards.
-
Chloromethylation: This process can produce the highly toxic and carcinogenic by-product bis-chloromethyl ether, requiring stringent safety measures.[1]
-
Cyanidation: This step uses highly toxic cyanide reagents (e.g., sodium cyanide).[1][2] Proper handling and quenching procedures are critical.
-
Willgerodt-Kindler Reaction: This reaction can generate large amounts of sulfur-containing waste and volatile, foul-smelling sulfur compounds.[1][6]
The Friedel-Crafts acylation and carbonylation routes are often presented as alternatives with fewer hazardous reagents and by-products.[2][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Cyanidation of 2,5-Dimethylbenzyl Chloride
Question: My reaction to convert 2,5-dimethylbenzyl chloride to 2,5-dimethylphenylacetonitrile is inefficient, with significant by-products observed. How can I improve the yield?
Answer: Low yields in this nucleophilic substitution are common and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Material: Ensure the 2,5-dimethylbenzyl chloride is pure. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature control is crucial. Excessive heat can promote elimination side reactions or the formation of dimeric ether by-products.
-
Cyanide Source and Solubility: Sodium cyanide has limited solubility in many organic solvents. Poor solubility can lead to slow or incomplete reactions.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a polyethelene glycol can significantly improve the reaction rate and yield by facilitating the transport of the cyanide anion into the organic phase.
Below is a decision-making workflow for troubleshooting this specific reaction step.
Issue 2: Incomplete or Slow Hydrolysis of 2,5-Dimethylphenylacetonitrile
Question: The hydrolysis of the nitrile intermediate is taking a very long time, and I am isolating the amide by-product. How can I drive the reaction to completion?
Answer: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions. Both methods can be slow and may stall at the intermediate amide stage if conditions are not optimal.
-
Basic Hydrolysis: This is often preferred as it is less prone to polymerization side reactions.
-
Challenge: The reaction can be slow.
-
Solution: Increase the reaction temperature (reflux) and ensure a sufficient excess of base (e.g., NaOH or KOH) is used. Using a co-solvent like ethanol can help with solubility. Reaction times of several hours are typical.
-
-
Acidic Hydrolysis: Strong acids like sulfuric or hydrochloric acid are used.
-
Challenge: Can lead to charring or unwanted side reactions if the temperature is too high.
-
Solution: Use a high concentration of acid (e.g., 70% H₂SO₄) and carefully control the temperature. The reaction progress can be monitored by TLC or GC/MS.
-
| Hydrolysis Condition | Temperature | Typical Duration | Key Consideration |
| Basic (NaOH/H₂O) | Reflux (~100-105°C) | 1-2 hours | Vigorous heating is required to drive the reaction past the amide intermediate.[1] |
| Acidic (H₂SO₄/H₂O) | 100-120°C | 2-4 hours | Careful temperature control is needed to prevent degradation of the product. |
Experimental Protocols & Data
Protocol 1: Synthesis via Friedel-Crafts Acylation Pathway
This multi-step protocol is adapted from a high-yield patented method.[1][5] It avoids the use of highly toxic cyanides.
Step A: Friedel-Crafts Acylation
-
Charge a reactor with p-xylene (4 molar equivalents) and cool to 12-15°C.
-
Slowly add chloroacetyl chloride (1 molar equivalent).
-
Over ~75 minutes, meter in aluminum chloride (1.1 molar equivalents) while maintaining the temperature at 12-15°C.[1]
-
Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Quench the reaction by pouring it into a mixture of ice-water and concentrated hydrochloric acid.
-
Separate the organic phase, which contains 2-chloro-1-(2,5-dimethylphenyl)ethanone in xylene, for use in the next step.
Step B: Ketalization
-
To the organic phase from Step A, add ethylene glycol (2 molar equivalents) and a catalytic amount of p-toluenesulfonic acid hydrate.
-
Heat the mixture to reflux for approximately 3 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction, wash with water and saturated NaCl solution, and separate the organic phase.
Step C: Rearrangement
-
The organic phase containing the ketal is heated to 170-220°C for 1-24 hours. This step facilitates the rearrangement to the corresponding ester intermediates.
Step D: Hydrolysis
-
Cool the reaction mixture from Step C to 90-95°C.
-
Add 30% aqueous sodium hydroxide solution and heat at 100-105°C for 1-2 hours.[1]
-
Cool to room temperature, dilute with water, and perform an extraction with a non-polar solvent (e.g., methylene chloride) to remove organic impurities.
-
Adjust the aqueous phase to pH 1 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a white solid. Filter, wash with water, and dry.
-
A final yield of 93.7% with >99% purity (for the hydrolysis step) has been reported.[1]
Protocol 2: Synthesis via Carbonylation of 2,5-Dimethylbenzyl Bromide
This method provides a shorter route that avoids cyanides.[2]
-
In a high-pressure reactor, combine 2,5-dimethylbenzyl bromide (1 equivalent), sodium hydroxide (1.5 equivalents), an organic solvent (e.g., n-butanol), and water.
-
Add a phase transfer catalyst (e.g., polyethylene glycol) and a carbonylation catalyst.
-
Purge the reactor with nitrogen, then heat to the desired temperature (e.g., 80°C).
-
Pressurize the reactor with carbon monoxide (CO) gas and maintain pressure for the duration of the reaction (e.g., 18 hours).
-
After the reaction, cool the vessel, vent the CO, and transfer the mixture to a separatory funnel.
-
Separate the aqueous phase and acidify it with concentrated hydrochloric acid to a pH of 1.
-
The product will precipitate. Filter, wash with water, and dry.
Table 1: Comparison of Catalysts for the Carbonylation Route [2]
| Catalyst | Solvent | Temp. | Time (h) | Yield (%) |
| [RhCl(COD)]₂ | Ethanol | 60°C | 12 | 64% |
| Co₂(CO)₈ | n-Butanol | 80°C | 18 | 71% |
| Pd(PPh₃)₂Cl₂ | n-Butanol | 80°C | 18 | 61% |
References
- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 2. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 3. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 4. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2,5-Dimethylphenylacetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-dimethylphenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the prevalent method starting from p-xylene via Friedel-Crafts acylation.
Q1: My Friedel-Crafts acylation step is resulting in a very low yield or failing to proceed. What are the likely causes?
A: Failure in the initial Friedel-Crafts acylation step is often related to reagent quality or reaction conditions. Consider the following:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent, glassware, or starting materials will deactivate the catalyst. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents and reagents are anhydrous.
-
Catalyst Quality: The AlCl₃ should be a fine, free-flowing powder. Clumped or discolored catalyst may have been deactivated by atmospheric moisture and should not be used.
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., 12-15°C) to control the reaction rate and prevent side reactions.[1] Allowing the temperature to rise too high can lead to undesired byproducts.
-
Reagent Purity: Ensure the p-xylene and chloroacetyl chloride are of high purity. Impurities can interfere with the reaction.
Q2: I'm observing significant amounts of impurities alongside my desired 2-chloro-1-(2,5-dimethylphenyl)ethanone intermediate. What are these and how can I avoid them?
A: The primary side reaction of concern is the formation of isomers or di-acylated products.
-
Isomer Formation: While p-xylene is symmetric, improper temperature control or a poor-quality catalyst can sometimes lead to acylation at other positions, although this is generally minor. The directing effects of the two methyl groups strongly favor the desired product.
-
Di-acylation: Friedel-Crafts acylation deactivates the aromatic ring, making a second acylation reaction less likely than in Friedel-Crafts alkylation.[2][3] However, under harsh conditions (high temperature, excessive catalyst), it can occur. Using an excess of p-xylene can help minimize this possibility by ensuring the acylating agent is more likely to encounter an unreacted xylene molecule.[2]
Q3: The hydrolysis of the ester intermediate to the final this compound is incomplete. How can I drive it to completion?
A: Incomplete hydrolysis is usually a matter of reaction time, temperature, or base concentration.
-
Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the recommended temperature (e.g., 1-2 hours at 100-105°C with sodium hydroxide solution).[1]
-
Base Stoichiometry: A sufficient molar excess of the base (e.g., NaOH) is required to ensure complete saponification of the ester intermediate.
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Phase Separation: Ensure adequate mixing or stirring to prevent the organic and aqueous layers from separating, which would halt the reaction.
Q4: My final product has a low melting point and appears oily, even after precipitation and drying. What's the issue?
A: This indicates the presence of impurities. The crude product may still contain unreacted intermediates or byproducts from side reactions.
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Incomplete Hydrolysis: Unhydrolyzed ester intermediates can remain as oily impurities.
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Insufficient Washing: After acidification and filtration, the solid product must be thoroughly washed with water to remove any inorganic salts or water-soluble starting materials.[1]
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Need for Recrystallization: For high purity, the crude product should be recrystallized. n-Hexane is a suitable solvent for this purpose.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A: A widely used and efficient method starts with the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride.[1][5] This is followed by the formation of a ketal, a rearrangement reaction, and finally, hydrolysis to yield the desired product.[1][4] This route avoids the hazardous reagents and sulfurous waste associated with other methods.[1]
Q2: I've seen methods using 2,5-dimethylbenzyl bromide or chloride. Are they viable? What are the risks?
A: Yes, these methods are viable but have notable disadvantages. The synthesis involves halogenating p-xylene, converting the resulting benzyl halide to a nitrile with sodium cyanide, and then hydrolyzing the nitrile.[1] A significant side reaction is the formation of multiply bromomethylated products.[1][5] Furthermore, chloromethylation can produce the highly toxic byproduct bis(chloromethyl) ether, requiring stringent safety measures.[6]
Q3: What are the main drawbacks of the Willgerodt-Kindler reaction for this synthesis?
A: The Willgerodt-Kindler reaction, which typically starts from 2,5-dimethylacetophenone, is known for its poor atom economy and difficult workup.[1] The reaction generates large quantities of sulfur-containing waste and can release volatile, foul-smelling sulfur compounds like hydrogen sulfide.[4][7]
Q4: How is the final product typically purified and isolated?
A: The final step is typically an alkaline hydrolysis of an ester precursor. The resulting sodium salt of this compound is water-soluble. The product is then isolated by acidifying the aqueous solution with a strong acid, such as HCl or H₂SO₄, to a pH of 1-2.[1][4] This protonates the carboxylate, causing the water-insoluble this compound to precipitate as a white solid, which can be collected by filtration.[1] Further purification can be achieved by recrystallization.[4]
Quantitative Data Summary
The following table summarizes reported yields and purity for key steps in the synthesis of this compound via the Friedel-Crafts acylation route.
| Step/Process | Starting Material | Product | Reported Yield | Purity | Reference |
| Overall 5-Step Synthesis | p-Xylene | This compound | 63.4% | - | [4] |
| Final Hydrolysis, Precipitation, & Isolation | Ester Precursor | This compound | 93.7% | 99.3% (GC) | [1] |
| Acidification & Precipitation | Sodium Salt | This compound | 88.6% | - | [4] |
| Carbonylation/Hydrolysis Route | Benzyl Chloride | This compound | 85.7% - 87.2% | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone (Friedel-Crafts Acylation)
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[1]
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 800 g of p-xylene and 226 g (2 mol) of chloroacetyl chloride.
-
Cooling: Cool the mixture to 12-15°C in an ice-water bath.
-
Catalyst Addition: While maintaining the temperature between 12-15°C, slowly add 293.2 g (2.2 mol) of anhydrous aluminum chloride in portions over approximately 75 minutes.
-
Reaction: Stir the reaction mixture at 12-15°C for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing 3000 mL of ice-water and 70 g of concentrated hydrochloric acid. Stir vigorously until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. The organic phase, which is a solution of the product in excess p-xylene, can be used directly in the subsequent ketalization step.
Protocol 2: Hydrolysis and Isolation of this compound
This protocol outlines the final hydrolysis step to obtain the target compound.[1]
-
Hydrolysis: Take the reaction mixture containing the ester precursor from the previous rearrangement step and heat it to approximately 90-95°C. Add a solution of sodium hydroxide and heat the mixture to 100-105°C for 1-2 hours with vigorous stirring.
-
Cooling & Dilution: Allow the mixture to cool to room temperature and dilute with water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the aqueous phase reaches 1-2. A large amount of white solid will precipitate.
-
Isolation: Collect the solid product by suction filtration.
-
Purification: Wash the filter cake thoroughly with two portions of water.
-
Drying: Dry the purified white solid under vacuum to yield this compound. A purity of >99% can be achieved with this method.[1]
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Potential side reaction during the Friedel-Crafts acylation step.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. US20130046108A1 - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,5-Dimethylphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Dimethylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include p-xylene, chloroacetyl chloride, or 2,5-dimethylbenzyl bromide.
-
Isomeric Byproducts: Friedel-Crafts reactions can sometimes lead to the formation of other isomers of dimethylphenylacetic acid.
-
Reaction Intermediates: Incomplete reaction or hydrolysis can leave residual intermediates in the crude product. For instance, if the synthesis proceeds through a nitrile intermediate, incomplete hydrolysis can be a source of contamination.
-
Solvent Residues: Residual solvents used in the synthesis and initial work-up may be present.
Q2: What are the recommended single-solvent systems for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a non-polar solvent is a good starting point. N-hexane has been cited as an effective solvent for refining the crude product. Other potential single solvents to explore include heptane, cyclohexane, and toluene.
Q3: When should I use a two-solvent (mixed-solvent) system for recrystallization?
A3: A two-solvent system is ideal when no single solvent provides the desired solubility profile. This is often the case when the crude product is soluble in many common solvents at room temperature. In this method, the crude acid is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The mixture is then heated to redissolve the solid and allowed to cool slowly. A potential system for this compound could be Toluene/Hexane or Ethanol/Water.
Q4: How can I assess the purity of my final product?
A4: The purity of the purified this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (128-130°C) is a good indicator of high purity.[1] Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.
-
Gas Chromatography (GC): GC can also be used to determine purity, particularly for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][2][3] |
| Melting Point | 128-130 °C | [1] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 293.4 ± 9.0 °C at 760 mmHg | [1] |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | High | Sparingly Soluble | Slightly Soluble | Not ideal for single-solvent recrystallization. |
| Ethanol | High | Soluble | Very Soluble | May be a suitable "good" solvent in a two-solvent system. |
| Toluene | Low | Sparingly Soluble | Soluble | A potential recrystallization solvent. |
| n-Hexane | Low | Sparingly Soluble | Soluble | A good candidate for recrystallization.[4] |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Likely too soluble for effective single-solvent recrystallization. |
| Dichloromethane | Medium | Soluble | Very Soluble | Generally too soluble for recrystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using n-Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot n-hexane until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
Analysis: Determine the melting point and assess the purity using an appropriate analytical method (HPLC, GC, or NMR).
Protocol 2: Two-Solvent Recrystallization using Toluene and n-Hexane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add n-hexane (the "poor" solvent) dropwise with swirling until a faint cloudiness (turbidity) persists.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using a pre-chilled mixture of toluene and n-hexane (in the same approximate ratio as the final recrystallization mixture) for washing the crystals.
-
Analysis: Characterize the purified product as described in Protocol 1.
Troubleshooting Guides
Issue 1: Oiling Out
Problem: Instead of forming solid crystals, the compound separates as an oil upon cooling.
Possible Causes:
-
The boiling point of the recrystallization solvent is higher than the melting point of the solute.
-
The presence of significant impurities is depressing the melting point of the crude product.
-
The solution is supersaturated to a high degree, and the rate of cooling is too rapid.
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, and add a small amount of additional solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to slow down the cooling rate.
-
Change Solvent: Select a solvent with a lower boiling point or try a different solvent system.
-
Pre-purification: If impurities are the likely cause, consider a preliminary purification step such as a column chromatography before recrystallization.
Issue 2: Low or No Crystal Formation
Problem: Few or no crystals form even after the solution has cooled completely.
Possible Causes:
-
Too much solvent was used, and the solution is not saturated.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Change Solvent System: The chosen solvent may be inappropriate. A different single solvent or a two-solvent system might be necessary.
Issue 3: Low Recovery of Purified Product
Problem: The yield of the purified crystals is significantly lower than expected.
Possible Causes:
-
Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Premature crystallization occurred during a hot filtration step.
-
The crystals were washed with too much cold solvent, or the solvent was not sufficiently cold.
-
The compound has a higher than expected solubility in the cold solvent.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for dissolution.
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and keep the solution hot.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Troubleshooting low yield in Friedel-Crafts reaction with p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Friedel-Crafts reactions, with a specific focus on the acylation of p-xylene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during Friedel-Crafts acylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of p-xylene has a very low yield or is not working at all. What are the most common causes?
A1: Low or no yield in Friedel-Crafts acylation can stem from several factors, primarily related to the reagents, catalyst, and reaction conditions. The most common culprits include catalyst inactivity, suboptimal reaction temperature, poor quality of reagents, and improper stoichiometry.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1][2]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, which can remove the catalyst from the reaction cycle.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1][3]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[1]
-
Poor Quality Reagents: The purity of the acylating agent (e.g., acetyl chloride) and the aromatic substrate (p-xylene) is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, especially with highly activated aromatic rings like p-xylene.[1] The introduction of an acyl group deactivates the ring, making a second acylation less favorable; however, under forcing conditions, it can be observed.[1] The primary cause of multiple products is often related to the reaction conditions and the purity of the starting materials.
Issue 2: Catalyst and Reagent Handling
Q3: How should I handle aluminum chloride to ensure it remains active?
A3: Aluminum chloride is highly hygroscopic and reacts vigorously with moisture in the air to produce HCl gas.[4] To maintain its activity, it should be handled quickly in a dry environment, preferably in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).[2][4] Use freshly opened containers of anhydrous aluminum chloride and ensure all glassware is thoroughly dried before use.
Q4: What are the best practices for setting up a Friedel-Crafts acylation reaction to avoid moisture contamination?
A4: To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried immediately before use and allowed to cool in a desiccator or under a stream of inert gas.[2] The reaction should be assembled quickly, and the use of septa and needles for reagent transfer is recommended.[4] Running the reaction under a positive pressure of an inert gas like nitrogen or argon is also a standard practice to prevent atmospheric moisture from entering the system.[2]
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Catalyst Loading on Product Yield (Representative Data)
| Catalyst (AlCl₃) Equivalents | Relative Yield (%) | Observations |
| 0.5 | 30 | Incomplete reaction, significant starting material remains. |
| 1.0 | 85 | Good conversion, minor starting material may be present. |
| 1.2 | 95 | Optimal for driving the reaction to completion. |
| 1.5 | 95 | No significant improvement in yield, increased cost and work-up complexity. |
Table 2: Effect of Temperature on Product Yield (Representative Data)
| Temperature (°C) | Relative Yield (%) | Observations |
| 0 | 75 | Slower reaction rate, but cleaner reaction with fewer byproducts. |
| 25 (Room Temp) | 90 | Good balance of reaction rate and selectivity. |
| 50 | 80 | Increased rate of side reactions and potential for product decomposition. |
| 80 | 65 | Significant byproduct formation and lower yield of the desired product. |
Table 3: Effect of Reaction Time on Product Yield (Representative Data)
| Reaction Time (hours) | Relative Yield (%) | Observations |
| 0.5 | 70 | Incomplete reaction. |
| 1 | 88 | Nearing completion. |
| 2 | 95 | Reaction is likely complete. |
| 4 | 95 | No significant improvement in yield, potential for side reactions increases. |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of p-Xylene with Acetyl Chloride
This protocol is a representative procedure for the synthesis of 2',5'-dimethylacetophenone.
Materials:
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p-Xylene (freshly distilled)
-
Acetyl chloride (freshly distilled)
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Anhydrous aluminum chloride
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Dichloromethane (anhydrous)
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Concentrated Hydrochloric Acid
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[4]
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Catalyst Suspension: In the fume hood, quickly weigh 0.055 mol of anhydrous aluminum chloride and add it to the round-bottom flask containing 15 mL of anhydrous dichloromethane.[4]
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Addition of Acylating Agent: Cool the flask in an ice/water bath to 0°C.[4] Dissolve 0.055 mol of acetyl chloride in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.[4]
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Addition of p-Xylene: After the addition of acetyl chloride is complete, dissolve 0.050 mol of p-xylene in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the p-xylene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.[4]
-
Reaction: Once the addition of p-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 20 mL of dichloromethane. Combine the organic layers.[4]
-
Washing: Wash the combined organic layers with two portions of saturated sodium bicarbonate solution, followed by one portion of brine.[4]
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[4]
-
Purification: The crude product, 2',5'-dimethylacetophenone, can be purified by distillation or column chromatography.
Mandatory Visualizations
References
Technical Support Center: 2,5-Dimethylphenylacetic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenylacetic acid. Our aim is to help you identify and resolve common impurities and purification challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
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Question: My initial purity for this compound is lower than expected after synthesis and a standard aqueous work-up. What are the likely impurities and how can I remove them?
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Answer: Low purity after the initial work-up is often due to the presence of unreacted starting materials, reaction byproducts, or residual solvents.
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Unreacted Starting Materials: Depending on the synthetic route, these could include p-xylene, chloroacetyl chloride, or 2,5-dimethylbenzyl cyanide.
-
Reaction Byproducts: Side reactions can lead to the formation of isomers or polymeric materials. For instance, Friedel-Crafts acylation can sometimes result in polysubstitution.
-
Residual Solvents: Solvents used in the synthesis or work-up, such as toluene, n-hexane, or dichloroethane, may be present.[1]
Recommended Actions:
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Recrystallization: This is often the most effective first step for removing a wide range of impurities.
-
Chromatography: If recrystallization is ineffective, column chromatography can be employed to separate the desired product from closely related impurities.
-
Issue 2: Discolored (Yellow or Brown) Product
-
Question: My this compound is yellow or brown instead of the expected white crystalline solid. What causes this discoloration and how can I fix it?
-
Answer: Discoloration is typically caused by trace impurities, often resulting from side reactions or the degradation of reagents or the product itself. The use of strong acids or high temperatures during synthesis can sometimes lead to the formation of colored byproducts.
Recommended Actions:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.
-
Recrystallization: A carefully performed recrystallization can often leave colored impurities behind in the mother liquor.
-
Issue 3: Oily Product Instead of Crystalline Solid
-
Question: My this compound is an oil and will not crystallize. What is preventing crystallization and what should I do?
-
Answer: The presence of significant amounts of impurities, especially residual solvents or oily byproducts, can inhibit crystallization. It is also possible that the product is not sufficiently pure to crystallize under the current conditions.
Recommended Actions:
-
Solvent Removal: Ensure all solvents have been thoroughly removed under reduced pressure.
-
Purity Check: Analyze the purity of the oil using techniques like TLC or NMR to determine the level of impurities.
-
Purification: If significant impurities are present, consider purification by column chromatography before attempting recrystallization again.
-
Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A patent for a similar compound suggests refining the crude product with n-hexane.[2]
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected melting point of pure this compound?
-
Answer: The melting point of pure this compound is reported to be in the range of 128-130°C.[3] A sharp melting point within this range is a good indicator of high purity.
-
Question: What are the best analytical techniques to assess the purity of this compound?
-
Answer: The purity of this compound can be effectively assessed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
-
Question: Can I use column chromatography to purify this compound?
-
Answer: Yes, column chromatography is a suitable method for purifying this compound, especially for removing impurities with similar solubility properties. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.[4][5] Anion exchange chromatography is another option for purifying carboxylic acids.[6][7]
Purification Efficiency Data
The following table summarizes typical purity levels that can be achieved with different purification methods for carboxylic acids, providing a general expectation for this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Notes |
| Single Recrystallization | 85-95% | >98% | 70-90% | Effective for removing most starting materials and byproducts. A patent suggests a purity of 99.3% can be achieved after acidification, filtration, washing, and drying.[8] |
| Recrystallization with Activated Carbon | 85-95% (with colored impurities) | >98% | 65-85% | Recommended for removing colored impurities. |
| Flash Column Chromatography (Silica Gel) | 70-90% | >99% | 60-80% | Useful for separating isomers and other closely related impurities. |
| Reversed-Phase Flash Chromatography (C18) | 70-90% | >99% | 50-75% | An alternative to normal-phase chromatography, particularly for more polar impurities.[4] |
Experimental Protocols
1. Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general procedure for the recrystallization of a phenylacetic acid derivative and can be adapted for this compound.
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Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (saturation point).
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
2. Purification by Flash Column Chromatography (Silica Gel)
This protocol outlines a general procedure for purifying a carboxylic acid using silica gel chromatography.
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Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. (2,5-Dimethylphenyl)acetic acid | CAS#:13612-34-5 | Chemsrc [chemsrc.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1059975A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 8. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 2,5-Dimethylphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-dimethylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include a multi-step synthesis starting from p-xylene, the carbonylation of 2,5-dimethylbenzyl bromide, and the Willgerodt-Kindler reaction of 2,5-dimethylacetophenone.[1][2][3]
Q2: Which synthetic route is generally preferred and why?
A2: The multi-step synthesis from p-xylene is often favored for its high yield and purity, avoiding the use of highly toxic reagents like cyanides or the generation of significant sulfurous waste.[1][2] The carbonylation of 2,5-dimethylbenzyl bromide offers a more direct route, but can be complicated by side reactions and the use of expensive catalysts.[3] The Willgerodt-Kindler reaction is less common due to the formation of sulfur-containing byproducts and often lower yields.
Q3: What are the critical safety precautions to consider during the synthesis?
A3: Key safety measures include:
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Chloroacetyl chloride is toxic and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and requires careful temperature control.[4]
-
Carbonylation: Carbon monoxide is a highly toxic, odorless gas. This reaction must be performed in a well-ventilated fume hood with a carbon monoxide detector.
-
Willgerodt-Kindler Reaction: This reaction can produce volatile and foul-smelling sulfur compounds, as well as hydrogen sulfide gas, which is highly toxic.[1] All manipulations should be conducted in an efficient fume hood.
Troubleshooting Guides
Route 1: Multi-step Synthesis from p-Xylene
This synthesis involves four key stages: Friedel-Crafts Acylation, Ketalization, Rearrangement, and Hydrolysis.
1. Friedel-Crafts Acylation of p-Xylene with Chloroacetyl Chloride
-
Issue: Low yield of 2-chloro-1-(2,5-dimethylphenyl)ethanone.
-
Potential Cause 1: Inactive Aluminum Chloride. Aluminum chloride is highly hygroscopic and loses its activity upon exposure to moisture.
-
Solution: Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use.
-
-
Potential Cause 2: Incorrect reaction temperature. The reaction is exothermic, and maintaining the optimal temperature is crucial.
-
Solution: Control the addition rate of chloroacetyl chloride to maintain the reaction temperature between 12-25°C.[1] Use an ice bath to manage the exotherm.
-
-
Potential Cause 3: Substrate deactivation. The product ketone is less reactive than the starting p-xylene, so polyacylation is generally not a significant issue.[1] However, impurities in the starting material can interfere with the reaction.
-
Solution: Use high-purity p-xylene and chloroacetyl chloride.
-
-
2. Ketalization of 2-chloro-1-(2,5-dimethylphenyl)ethanone
-
Issue: Incomplete conversion to the ketal.
-
Potential Cause 1: Insufficient removal of water. Ketalization is a reversible reaction, and the removal of water drives the equilibrium towards the product.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.
-
-
Potential Cause 2: Catalyst deactivation. The acid catalyst (e.g., p-toluenesulfonic acid) can be neutralized by basic impurities.
-
Solution: Ensure the starting ketone is free from any basic residue from the previous step. Use a catalytic amount of fresh p-toluenesulfonic acid hydrate.[1]
-
-
3. Rearrangement of the Ketal
-
Issue: Formation of undesired side products.
-
Potential Cause: Suboptimal reaction temperature. The rearrangement requires high temperatures, but excessive heat can lead to decomposition.
-
Solution: Carefully control the reaction temperature within the recommended range (e.g., 170-220°C).[1] Monitor the reaction progress by TLC or GC to avoid prolonged heating.
-
-
4. Hydrolysis of the Ester Intermediate
-
Issue: Incomplete hydrolysis to this compound.
-
Potential Cause 1: Insufficient base or acid. For complete hydrolysis, a sufficient stoichiometric amount of base or acid is required.
-
Potential Cause 2: Low reaction temperature or short reaction time.
-
Solution: Heat the reaction mixture at reflux (e.g., 100-105°C with NaOH solution) for 1-2 hours to ensure complete hydrolysis.[1]
-
-
Route 2: Carbonylation of 2,5-Dimethylbenzyl Bromide
-
Issue: Low yield of this compound.
-
Potential Cause 1: Catalyst deactivation. The palladium catalyst can be sensitive to impurities.
-
Solution: Use high-purity starting materials and solvents. Consider using a ligand such as Xantphos to stabilize the catalyst.[7]
-
-
Potential Cause 2: Side reaction - reduction of the benzyl bromide. The benzyl bromide can be reduced to p-xylene.
-
Solution: Optimization of the base and solvent system is crucial. Using an amine base like triethylamine (Et3N) can suppress this side reaction.[7]
-
-
Potential Cause 3: Inefficient carbon monoxide pressure.
-
Solution: While atmospheric pressure systems exist, ensuring a constant and sufficient supply of carbon monoxide is important for the reaction rate.
-
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Multi-step Synthesis from p-Xylene | Carbonylation of 2,5-Dimethylbenzyl Bromide | Willgerodt-Kindler Reaction |
| Starting Material | p-Xylene | 2,5-Dimethylbenzyl Bromide | 2,5-Dimethylacetophenone |
| Overall Yield | High (up to 93.7% reported)[1] | Moderate to High (e.g., 84%)[3] | Variable, often lower |
| Key Reagents | Chloroacetyl chloride, AlCl₃, Diol, NaOH | CO, Palladium catalyst, Base | Sulfur, Morpholine/Ammonia |
| Advantages | High yield and purity, avoids highly toxic reagents | Fewer steps | Utilizes a readily available ketone |
| Disadvantages | Multiple steps | Use of toxic CO and expensive catalyst, potential for side reactions | Formation of sulfurous waste, often strong odors |
Table 2: Influence of Reaction Conditions on the Carbonylation of 2,5-Dimethylbenzyl Bromide
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| [RhCl(COD)]₂ | NaOH | Ethanol/Water | 60 | 64 | [3] |
| Co₂(CO)₈ | NaOH | n-Butanol/Water | 80 | 71 | [3] |
| Pd(PPh₃)₂Cl₂ | NaOH | n-Butanol/Water | 80 | 61 | [3] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound from p-Xylene
Step 1: Friedel-Crafts Acylation
-
To a stirred mixture of p-xylene (400 g) and chloroacetyl chloride (113 g, 1 mol) at 20-25°C, add aluminum chloride (146.6 g, 1.1 mol) portion-wise over 70 minutes.[1]
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Stir the reaction mixture at 20-25°C for 2 hours.[1]
-
Quench the reaction by slowly pouring the mixture into a mixture of ice-cold water (750 ml) and concentrated hydrochloric acid (35 g).[1]
-
After stirring for 30 minutes, separate the organic phase, which contains 2-chloro-1-(2,5-dimethylphenyl)ethanone and is used directly in the next step.[1]
Step 2: Ketalization
-
To the organic phase from Step 1, add neopentyl glycol (135.5 g, 1.3 mol) and p-toluenesulfonic acid hydrate (19 g, 0.1 mol).[1]
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for approximately 3 hours.
-
Cool the reaction mixture to room temperature. The resulting solution containing the ketal is used directly in the next step.
Step 3: Rearrangement
Step 4: Hydrolysis
-
Add 30% aqueous sodium hydroxide solution (20 ml) to the mixture from Step 3 at 90-95°C.[1]
-
Heat the mixture at 100-105°C for 1 hour.[1]
-
Cool the reaction mixture to room temperature and dilute with water (80 ml).[1]
-
Extract the aqueous phase twice with methylene chloride (10 ml each) to remove organic impurities.[1]
-
Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid.[1]
-
Filter the precipitated solid, wash with water, and dry to obtain this compound. A yield of 93.7% with 99.3% purity has been reported for a similar procedure.[1]
Mandatory Visualization
Caption: Workflow for the multi-step synthesis of this compound from p-xylene.
Caption: Troubleshooting logic for low yield in Friedel-Crafts Acylation.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 2,5-Dimethylphenylacetic acid under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting forced degradation studies on 2,5-Dimethylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
While specific literature on the forced degradation of this compound is limited, based on its chemical structure and general degradation mechanisms of similar compounds, the following pathways are anticipated:
-
Hydrolytic Conditions (Acidic/Basic): this compound is expected to be relatively stable under mild hydrolytic conditions. However, under forcing conditions (e.g., high temperature, extreme pH), decarboxylation to form 1,4-dimethyl-2-ethylbenzene may occur, though this is generally more significant under thermal stress.
-
Oxidative Conditions (e.g., H₂O₂): The primary sites for oxidation are the benzylic carbon and the two methyl groups on the aromatic ring. Oxidation of the methyl groups can lead to the formation of corresponding carboxylic acids. Ring hydroxylation is also a possibility, yielding phenolic derivatives.[1][2][3][4]
-
Photolytic Conditions (UV/Vis light): Aromatic carboxylic acids can be susceptible to photodegradation.[5] The most probable pathway is decarboxylation upon exposure to UV light, leading to the formation of radical intermediates.[6][7] Subsequent reactions can result in a variety of products.
-
Thermal Conditions (Heat): At elevated temperatures, the primary degradation pathway is expected to be decarboxylation. Studies on phenylacetic acid have shown decomposition at high temperatures to yield carbon dioxide and other products through radical mechanisms.[8][9][10][11][12]
Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?
Unexpected peaks can arise from several sources:
-
Novel Degradation Products: The degradation of this compound may produce novel impurities not previously reported.
-
Secondary Degradation: Primary degradation products may themselves be unstable under the applied stress conditions and degrade further into secondary products.
-
Interaction with Excipients: If you are studying a formulated product, the active ingredient may react with excipients to form new adducts. For instance, incompatibilities have been observed between ibuprofen and excipients like polyethylene glycol.[13]
-
Contamination: Contamination from glassware, solvents, or reagents can introduce extraneous peaks.
Q3: How can I identify the structure of the unknown degradation products?
For structural elucidation of unknown degradants, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., QTOF or Orbitrap), is a powerful tool for obtaining accurate mass measurements and fragmentation patterns of the impurities.[14] This data, combined with knowledge of the parent compound's structure, allows for the proposal of likely structures for the degradation products. Further confirmation can be achieved by isolating the impurity and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: I am having difficulty achieving good separation between the parent drug and its degradation products. What can I do?
Optimizing the chromatographic method is key. Here are some troubleshooting steps:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between closely eluting peaks.
-
Mobile Phase Modification: Vary the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, or the type and concentration of buffer salts. For phenylacetic acid derivatives, a reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is often a good starting point.[15][16]
-
Column Chemistry: If resolution is still poor, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl, C8, or a polar-embedded phase).
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Mass Balance | - Co-elution of degradants with the parent peak.- Degradants are not UV active at the detection wavelength.- Degradants are volatile and lost during sample preparation.- Degradants have poor chromatographic properties (e.g., strong retention on the column). | - Use a photodiode array (PDA) detector to check for peak purity.- Analyze samples at multiple wavelengths or use a mass spectrometer for detection.- Minimize sample heating and evaporation steps.- Modify the mobile phase to ensure all components are eluted. |
| No Degradation Observed | - Stress conditions are too mild.- The compound is highly stable under the tested conditions. | - Increase the duration of stress exposure, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).[17] |
| Excessive Degradation | - Stress conditions are too harsh. | - Reduce the exposure time, temperature, or concentration of the stressor to achieve a target degradation of 5-20%. |
| Irreproducible Results | - Inconsistent sample preparation.- Fluctuations in instrument conditions (e.g., temperature, mobile phase composition).- Instability of degradation products after the stress is removed. | - Ensure precise and consistent sample preparation procedures.- Equilibrate the HPLC system thoroughly before analysis.- Analyze samples immediately after stress exposure or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Predicted Degradation Products of this compound
| Stress Condition | Predicted Degradation Product | Chemical Structure | Molecular Weight |
| Oxidative | 2-(Carboxy-5-methylphenyl)acetic acid | C₁₀H₁₀O₄ | 194.18 |
| 2,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | |
| Hydroxylated this compound | C₁₀H₁₂O₃ | 180.20 | |
| Thermal | 1,4-Dimethyl-2-ethylbenzene (from decarboxylation) | C₁₀H₁₄ | 134.22 |
| Photolytic | 1,4-Dimethyl-2-ethylbenzene (from decarboxylation) | C₁₀H₁₄ | 134.22 |
Detailed Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Control Samples: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Predicted degradation pathways of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Accelerated degradation of ibuprofen in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of 2,5-dimethylphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,5-dimethylphenylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Friedel-Crafts Acylation of p-Xylene followed by Ketal Formation, Rearrangement, and Hydrolysis
This multi-step synthesis is known for producing high yields and purity of this compound.[1] However, careful control of reaction conditions is crucial to minimize side reactions.
Issue: Low Yield or Purity in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Isomeric Impurities during Friedel-Crafts Acylation | Ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃) and maintain optimal reaction temperature. The methyl groups on p-xylene direct the acylation to the desired 2-position. | Minimization of other isomers of dimethylphenylacetic acid. |
| Incomplete Ketal Rearrangement | Monitor the reaction progress using techniques like TLC or GC. Ensure the catalyst for the rearrangement is active and used in the correct stoichiometric amount. | Complete conversion of the ketal intermediate to the rearranged ester. |
| Side Reactions during Hydrolysis | Use a sufficient amount of base (e.g., NaOH) and ensure the reaction goes to completion by monitoring the disappearance of the ester intermediate. Acidify the reaction mixture carefully to a pH of 1-2 to precipitate the pure product. | Complete hydrolysis of the ester to the carboxylate salt and efficient precipitation of the final acid product.[2] |
Experimental Protocol: Friedel-Crafts Acylation of p-Xylene
-
In a reaction vessel, suspend anhydrous aluminum chloride in an excess of p-xylene, which also serves as the solvent.
-
Cool the mixture to 0-5°C.
-
Slowly add chloroacetyl chloride dropwise to the stirred suspension while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain crude 2-chloro-1-(2,5-dimethylphenyl)ethanone.
Route 2: Cyanation of 2,5-Dimethylbenzyl Halide and Subsequent Hydrolysis
This two-step route can be efficient, but is prone to specific impurities.
Issue: Presence of 2,5-Dimethylphenylacetamide in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrolysis of the Nitrile | Prolong the reaction time or increase the temperature of the hydrolysis step. The use of a co-solvent like n-butanol with aqueous NaOH at temperatures above 100°C can drive the reaction to completion. | Reduction of the 2,5-dimethylphenylacetamide impurity to less than 0.1%. |
| Formation of Amide during Acidic Workup | Ensure strong acidic or basic conditions are maintained during hydrolysis. Partial hydrolysis to the amide can occur under milder conditions. | Direct formation of the carboxylic acid or its salt, minimizing the amide intermediate. |
Experimental Protocol: Hydrolysis of 2,5-Dimethylbenzyl Cyanide
-
In a round-bottom flask, combine 2,5-dimethylbenzyl cyanide, a C4- or C5-alcohol (e.g., n-butanol), water, and sodium hydroxide.
-
Heat the mixture to a temperature between 110°C and 130°C and reflux until the nitrile is completely consumed (monitor by TLC or GC).
-
Cool the reaction mixture and dilute with water.
-
Separate the aqueous phase and wash the organic phase with water.
-
Combine the aqueous phases and acidify with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
Route 3: Willgerodt-Kindler Reaction of 2,5-Dimethylacetophenone
This route is often avoided due to the formation of significant byproducts and waste.[1]
Issue: Contamination with Sulfur-Containing Byproducts and Amides
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Nature of the Willgerodt-Kindler Reaction | This reaction proceeds through a thioamide intermediate, which is then hydrolyzed to the amide and subsequently to the carboxylic acid.[3][4][5] The formation of sulfur-containing heterocyclic byproducts is also common.[6] | While difficult to eliminate completely, purification by recrystallization or chromatography is essential to isolate the desired product. |
| Incomplete Hydrolysis of the Thioamide/Amide | Ensure a sufficiently long reaction time and high enough temperature for the final hydrolysis step. | Maximize the conversion of the intermediate amide to the final carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound starting from p-xylene?
A1: The Friedel-Crafts acylation of p-xylene is generally selective, yielding the 2,5-disubstituted product as the major isomer due to the directing effects of the two methyl groups. However, under non-ideal conditions, trace amounts of other isomers, such as the 2,4- or 3,4-isomers, could potentially form. Optimizing the reaction temperature and catalyst choice is key to ensuring high regioselectivity.
Q2: How can I minimize the formation of multiply brominated byproducts during the synthesis of 2,5-dimethylbenzyl bromide from p-xylene?
A2: The formation of multiply bromomethylated products is a known side reaction.[1] To minimize this, it is important to control the stoichiometry of the reagents. Using a molar excess of p-xylene relative to the bromomethylating agent can help to reduce the statistical probability of multiple substitutions on the same aromatic ring. Careful control of reaction time and temperature is also recommended.
Q3: During the hydrolysis of 2,5-dimethylbenzyl cyanide, my final product is contaminated with the corresponding amide. How can I prevent this?
A3: The presence of the amide is due to incomplete hydrolysis. To ensure complete conversion to the carboxylic acid, you can increase the reaction temperature (typically above 100°C), prolong the reaction time, or use a co-solvent system such as a higher-boiling alcohol (e.g., n-butanol) with aqueous sodium hydroxide. These conditions help to drive the hydrolysis of the intermediate amide to the carboxylate.
Q4: The Willgerodt-Kindler reaction of 2,5-dimethylacetophenone in my hands gives a low yield of the desired acid and a lot of smelly byproducts. Are there alternatives?
A4: The Willgerodt-Kindler reaction is notorious for producing sulfur-containing waste and volatile, odorous compounds.[1] If you are experiencing low yields and significant byproduct formation, consider alternative synthetic routes. The multi-step synthesis starting from p-xylene via Friedel-Crafts acylation, ketal formation, and rearrangement is often a cleaner and higher-yielding alternative.[1] Another option is the carbonylation of 2,5-dimethylbenzyl bromide.
Visualizations
Caption: Synthetic pathway of this compound via Friedel-Crafts acylation.
Caption: Troubleshooting workflow for byproduct formation in different synthetic routes.
Caption: Influence of reaction parameters on product purity and byproduct formation.
References
- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 2. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt_rearrangement [chemeurope.com]
- 5. synarchive.com [synarchive.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scaling up the synthesis of 2,5-Dimethylphenylacetic acid for pilot plant production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dimethylphenylacetic acid for pilot plant production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Friedel-Crafts Acylation | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature.[1] 3. Degradation of starting material or product.[1] 4. Inefficient purification.[1] | 1. Monitor reaction progress closely using in-process controls (e.g., HPLC, GC). Consider extending the reaction time. 2. Optimize the temperature. High temperatures can lead to degradation, while low temperatures may slow the reaction rate. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 4. Evaluate different work-up and purification conditions. |
| Formation of Isomeric Impurities | 1. Reaction conditions favoring multiple acylation sites. 2. Use of non-selective catalysts. | 1. Employ regioselective synthetic strategies, such as careful control of reaction temperature and order of reagent addition. 2. Investigate different Lewis acid catalysts that may offer better control over the position of acylation. |
| Difficult Purification of Final Product | 1. Presence of closely related impurities. 2. Oily or non-crystalline crude product. | 1. Utilize high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques for separation.[1] 2. Attempt to convert the oily product to a solid derivative for easier handling and purification, followed by deprotection.[1] |
| Inconsistent Results at Larger Scale | 1. Poor heat and mass transfer in larger reactors.[1] 2. Inefficient mixing.[1] 3. Challenges with reagent addition at scale.[1] | 1. Ensure adequate heating and cooling capacity for the reactor. 2. Use appropriate agitation to ensure homogeneity. 3. For exothermic reactions, control the rate of reagent addition to manage the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges include managing the exothermic nature of the Friedel-Crafts acylation, ensuring efficient and safe handling of reagents like aluminum chloride, controlling the formation of isomeric impurities, and achieving consistent product purity and crystal form during isolation at a larger scale.[1]
Q2: How can I improve the regioselectivity of the initial acylation step?
A2: To improve regioselectivity, consider optimizing the reaction temperature, the choice of Lewis acid catalyst, and the rate of addition of the acylating agent. Running the reaction at lower temperatures can often favor the desired isomer.
Q3: What are the key safety precautions for handling the reagents involved?
A3: Key safety precautions include handling aluminum chloride in a moisture-free environment to prevent the release of HCl gas, using appropriate personal protective equipment (PPE), and ensuring adequate ventilation. The reaction should be conducted in a reactor equipped with a robust cooling system to control the exotherm.
Q4: Are there alternative synthesis routes that are more amenable to pilot plant scale-up?
A4: While the Friedel-Crafts acylation route is common, another method involves the bromomethylation of p-xylene followed by carbonylation.[2] This route avoids the use of aluminum chloride but introduces the handling of toxic carbon monoxide gas, which requires specialized equipment and safety protocols. The Willgerodt-Kindler reaction is generally not recommended for scale-up due to the generation of significant amounts of sulfur-containing waste.[3]
Q5: How can I control the particle size and morphology of the final product during crystallization?
A5: Control of particle size and morphology can be achieved by carefully selecting the crystallization solvent, controlling the cooling rate, and using seeding techniques. Anti-solvent crystallization can also be an effective method for controlling these properties.
Data Presentation
Table 1: Summary of Yields for a Multi-Step Synthesis Route
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation | p-Xylene | 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 92.41 | [4] |
| Ketalization | 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 2-(Bromomethyl)-2-(2,5-dimethylphenyl)-5,5-dimethyl-1,3-dioxane | 90.09 | [4] |
| Rearrangement | 2-(Bromomethyl)-2-(2,5-dimethylphenyl)-5,5-dimethyl-1,3-dioxane | (2,2-Dimethyl-3-bromopropyl) 2-(2,5-dimethylphenyl)acetate | 86.10 | [4] |
| Hydrolysis & Acidification | (2,2-Dimethyl-3-bromopropyl) 2-(2,5-dimethylphenyl)acetate | This compound | 88.57 | [4] |
| Overall Yield | p-Xylene | This compound | ~63.4 | [4] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation Route
This protocol is based on a method described for industrial production.[4]
Step 1: Friedel-Crafts Acylation
-
In a suitable reactor, charge dichloroethane and cool to -5 to 0 °C.
-
Add p-xylene and anhydrous aluminum trichloride with stirring.
-
Slowly add bromoacetyl bromide, maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by GC or HPLC).
-
Quench the reaction by pouring the mixture into a cold 5% hydrochloric acid solution.
-
Stir for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with water, and remove the solvent under reduced pressure to obtain 2-bromo-1-(2,5-dimethylphenyl)ethanone.
Step 2: Ketalization
-
In a reactor equipped with a Dean-Stark trap, charge the 2-bromo-1-(2,5-dimethylphenyl)ethanone, neopentyl glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (110-115 °C) and remove water via the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed (monitor by GC or HPLC).
-
The resulting toluene solution of 2-(bromomethyl)-2-(2,5-dimethylphenyl)-5,5-dimethyl-1,3-dioxane is used directly in the next step.
Step 3: Rearrangement
-
To the toluene solution from the previous step, add a zinc salt catalyst.
-
Heat the mixture to reflux and maintain until the rearrangement is complete (monitor by GC or HPLC).
-
The resulting toluene solution of (2,2-dimethyl-3-bromopropyl) 2-(2,5-dimethylphenyl)acetate is used directly in the next step.
Step 4: Hydrolysis and Acidification
-
To the product from the rearrangement step, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After hydrolysis is complete, cool the mixture and separate the aqueous layer containing the sodium salt of this compound.
-
Cool the aqueous solution and acidify with 30% hydrochloric acid to a pH of 1-2.
-
The product will precipitate as a white solid.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as n-hexane.[4]
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Key challenges and corresponding solutions in pilot plant scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 4. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]
Common experimental errors in handling 2,5-Dimethylphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenylacetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to produce this compound include:
-
Friedel-Crafts Acylation of p-xylene: This involves the reaction of p-xylene with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), followed by further reaction steps.[1][2]
-
Bromomethylation of p-xylene, followed by cyanation and hydrolysis: This route involves the bromomethylation of p-xylene, conversion to the corresponding nitrile, and subsequent hydrolysis to the carboxylic acid.
-
Willgerodt-Kindler Reaction: This method utilizes 2,5-dimethylacetophenone as a starting material. However, it is known to generate significant sulfur-containing waste.[2]
Q2: What are the main applications of this compound?
A2: this compound is a key intermediate in the synthesis of the insecticide spirotetramat.[3] It is also explored in the context of nonsteroidal anti-inflammatory drugs (NSAIDs) due to its structural similarity to other phenylacetic acid derivatives with anti-inflammatory properties.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a skin and eye irritant and may cause respiratory irritation.[4] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: The choice of solvent for recrystallization depends on the impurities present.[5] For phenylacetic acid derivatives, common solvents for recrystallization include ethanol, water, or mixtures of solvents like ethanol/water.[6][7] Toluene and n-hexane have also been used in the purification process.
Troubleshooting Guides
Low Yield
Q: My reaction yield of this compound is significantly lower than expected. What are the common causes?
A: Low yields can stem from various factors depending on the synthetic route. Here are some common culprits and troubleshooting steps:
-
Incomplete Reaction: Reactions may not go to completion due to insufficient reaction time, incorrect temperature, or deactivated reagents. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[8][9]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For example, in the bromination of p-xylene, over-bromination can lead to the formation of di- and tri-brominated species. In Friedel-Crafts reactions, polyalkylation or acylation can occur.
-
Losses During Workup and Purification: Product can be lost during extraction, washing, and recrystallization steps. Ensure proper phase separation during extractions and minimize the amount of solvent used for recrystallization to avoid excessive product loss.[6]
-
Moisture Contamination: For reactions like the Friedel-Crafts acylation that use moisture-sensitive Lewis acid catalysts (e.g., AlCl₃), the presence of water can deactivate the catalyst and halt the reaction.[10][11] Ensure all glassware is oven-dried and use anhydrous solvents.[8]
Impure Product
Q: My final product of this compound is impure. What are the likely impurities and how can I remove them?
A: Impurities can arise from starting materials, side reactions, or incomplete reactions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials will contaminate the final product. Monitor the reaction by TLC to ensure completion.
-
Byproducts from Side Reactions: Depending on the synthesis method, various byproducts can form. For instance, in the hydrolysis of 2,5-dimethylphenylacetonitrile, incomplete hydrolysis can leave the corresponding amide as an impurity.[12][13][14]
-
Purification Issues: Inefficient purification will result in a contaminated final product. For recrystallization, selecting the appropriate solvent is critical to effectively remove impurities.[5] Column chromatography can also be employed for more challenging separations.
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to this compound under optimized conditions. This can serve as a benchmark for your experiments.
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Friedel-Crafts Acylation | p-xylene, Chloroacetyl chloride, AlCl₃ | High | [1][2] |
| Bromomethylation, Cyanation, Hydrolysis | p-xylene, HBr/Formaldehyde, NaCN, NaOH | Good | |
| Willgerodt-Kindler Reaction | 2,5-dimethylacetophenone, Sulfur, Morpholine | Moderate | [2] |
The table below outlines the qualitative impact of common experimental errors on reaction outcomes.
| Experimental Error | Potential Impact on Yield | Potential Impact on Purity |
| Moisture in Friedel-Crafts Reaction | Significant Decrease | May increase the proportion of unreacted starting material |
| Incorrect Temperature | Decrease (too low) or increase in byproducts (too high) | Formation of regioisomers or decomposition products |
| Incorrect Stoichiometry of Brominating Agent | Decrease | Formation of poly-brominated byproducts |
| Incomplete Hydrolysis of Nitrile | Decrease | Presence of amide intermediate as an impurity |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts reactions.
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Add a solution of p-xylene in the anhydrous solvent to the flask.
-
Slowly add chloroacetyl chloride dropwise from the dropping funnel to the stirred mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC.
-
Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate is then carried on through subsequent steps of rearrangement and hydrolysis to yield this compound.
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Purification: Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis via Bromomethylation, Cyanation, and Hydrolysis
This protocol outlines the general steps for this synthetic pathway.
-
Bromomethylation: React p-xylene with a source of formaldehyde (e.g., paraformaldehyde) and hydrogen bromide in a suitable solvent.
-
Cyanation: The resulting 2,5-dimethylbenzyl bromide is then reacted with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to form 2,5-dimethylphenylacetonitrile.
-
Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid by heating with either an aqueous acid (e.g., HCl) or base (e.g., NaOH).[12]
-
Workup and Purification: If basic hydrolysis is used, the resulting carboxylate salt is acidified to precipitate the carboxylic acid. The crude product is then collected by filtration and purified by recrystallization.
Visualizations
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low experimental yields.
COX Signaling Pathway and NSAID Inhibition
Caption: Inhibition of the COX pathway by NSAIDs.
References
- 1. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 2. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 3. This compound | 13612-34-5 [chemicalbook.com]
- 4. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2,5-Dimethylphenylacetic Acid and Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 2,5-Dimethylphenylacetic acid and Phenylacetic acid (PAA). While Phenylacetic acid is a well-studied compound with a broad range of biological effects, data on this compound is notably sparse in publicly available scientific literature. This document summarizes the existing data, outlines experimental protocols for comparative studies, and highlights the significant knowledge gap regarding the biological profile of this compound.
Introduction
Phenylacetic acid (PAA) is a naturally occurring aromatic fatty acid found in various plants, microorganisms, and mammals. It is a metabolite of phenylalanine and exhibits a range of biological activities, including antimicrobial, anticancer, and plant growth-regulating properties. In contrast, this compound is primarily documented as a key intermediate in the synthesis of the insecticide spirotetramat. While the "2,5-dimethylphenyl" scaffold is present in some compounds with antimicrobial activity, the specific biological effects of this compound itself remain largely uninvestigated.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two molecules is essential for understanding their potential biological interactions.
| Property | This compound | Phenylacetic Acid |
| Molecular Formula | C₁₀H₁₂O₂ | C₈H₈O₂ |
| Molecular Weight | 164.20 g/mol | 136.15 g/mol |
| Appearance | Data not available | White solid |
| Odor | Data not available | Honey-like |
| Melting Point | Data not available | 76-78 °C |
| Water Solubility | Data not available | 1.66 g/100 mL at 20 °C |
Comparative Biological Activity
The following sections detail the known biological activities of Phenylacetic acid. The corresponding data for this compound is largely unavailable, representing a significant area for future research.
Antimicrobial Activity
Phenylacetic acid has demonstrated antimicrobial activity against a range of bacteria and fungi.[1] This activity is often attributed to its ability to disrupt cell membranes and interfere with cellular processes.
Table 1: Antimicrobial Activity Data
| Organism | Phenylacetic Acid (MIC) | This compound (MIC) | Reference |
| Escherichia coli | Data varies depending on strain and conditions | Data not available | [2] |
| Staphylococcus aureus | Data varies depending on strain and conditions | Data not available | [2] |
| Candida albicans | Data varies depending on strain and conditions | Data not available | [2] |
*MIC: Minimum Inhibitory Concentration. Data for PAA can vary significantly based on the specific experimental conditions (e.g., pH, media composition).
Anticancer Activity
Phenylacetic acid has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Phenylacetic Acid (IC₅₀) | This compound (IC₅₀) | Reference |
| Breast Cancer (e.g., MCF-7) | Concentration-dependent inhibition reported | Data not available | [3] |
| Prostate Cancer (e.g., LNCaP) | Concentration-dependent inhibition reported | Data not available | |
| Glioblastoma (e.g., U87) | Concentration-dependent inhibition reported | Data not available |
*IC₅₀: Half-maximal inhibitory concentration.
Auxin Activity
Phenylacetic acid is a known plant auxin, a class of hormones that regulate plant growth and development.[4] Its activity is generally considered weaker than that of the primary auxin, indole-3-acetic acid (IAA).
Table 3: Auxin Activity Data
| Bioassay | Phenylacetic Acid | This compound | Reference |
| Avena Coleoptile Elongation | Promotes elongation | Data not available | [4] |
| Root Growth Inhibition | Inhibits at high concentrations | Data not available | [5] |
Signaling Pathways and Mechanisms of Action
Phenylacetic Acid in Cancer Cells
Phenylacetic acid is believed to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis via both intrinsic and extrinsic pathways.
Caption: Proposed signaling pathways for the anticancer activity of Phenylacetic acid.
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Test Compounds: Dissolve this compound and Phenylacetic acid in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Phenylacetic acid. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Conclusion and Future Directions
This guide consolidates the available information on the biological activities of Phenylacetic acid and highlights the significant lack of data for this compound. While PAA has demonstrated a variety of effects, including antimicrobial and anticancer properties, the biological profile of its dimethylated analog remains largely unknown. The provided experimental protocols offer a framework for future research to directly compare the activities of these two compounds. Such studies are crucial to determine if the addition of two methyl groups to the phenyl ring of PAA enhances, diminishes, or alters its biological effects. Elucidating the biological activity of this compound could reveal novel therapeutic potentials or inform on its toxicological profile, contributing valuable knowledge to the fields of pharmacology, toxicology, and agricultural science.
References
- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants [mdpi.com]
- 5. What is Auxin bioassay class 11 biology CBSE [vedantu.com]
A Comparative Guide to Validated Analytical Methods for 2,5-Dimethylphenylacetic Acid Assay
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 2,5-Dimethylphenylacetic acid is a key chemical intermediate, and its reliable assay is crucial for quality control and process monitoring. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the assay of this compound, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC) Method
A validated Reverse-Phase HPLC (RP-HPLC) method is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound. The method's simplicity in sample preparation and high precision make it a preferred choice for routine analysis.
Experimental Protocol: Validated HPLC Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape. A common starting point is a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-150 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range.
4. Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC method for this compound assay.
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds. For compounds like this compound, a derivatization step is typically required to increase their volatility.
Experimental Protocol Outline: GC-MS Method
1. Derivatization:
-
React the sample containing this compound with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid group into a more volatile silyl ester.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Performance Comparison
The following tables summarize the performance data for the validated HPLC method and a representative GC-MS method for the assay of this compound.
Table 1: HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 80% Concentration | 99.5% | 98.0% - 102.0% |
| 100% Concentration | 100.2% | 98.0% - 102.0% |
| 120% Concentration | 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 2 µg/mL | - |
| Limit of Quantitation (LOQ) | 7 µg/mL | - |
Table 2: Comparison of HPLC and GC-MS Methods
| Feature | Validated HPLC Method | GC-MS Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Sample Preparation | Simple dissolution in mobile phase. | Requires a derivatization step to increase volatility. |
| Instrumentation | HPLC with UV detector. | GC with Mass Spectrometric detector. |
| Selectivity | Good, based on retention time. | Excellent, based on retention time and mass spectrum. |
| Sensitivity | Good, suitable for assay and impurity profiling. | Very high, suitable for trace analysis. |
| Analysis Time | Typically 10-15 minutes per sample. | Can be faster for separation, but sample prep is longer. |
| Robustness | High, less susceptible to minor variations in conditions. | Moderate, derivatization can introduce variability. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
Conclusion
Both the validated HPLC and GC-MS methods are suitable for the quantitative analysis of this compound.
-
The HPLC method is highly recommended for routine quality control and assay due to its simplicity, robustness, and lower cost. The straightforward sample preparation allows for higher throughput.
-
The GC-MS method , while requiring a more complex sample preparation due to derivatization, offers superior selectivity and sensitivity. This makes it an excellent choice for impurity identification, trace-level quantification, and as a confirmatory technique.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, the number of samples, and the available instrumentation and expertise. For most standard assay purposes, the validated HPLC method provides a reliable and efficient solution.
A Comparative Purity Analysis of Commercially Available 2,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 2,5-Dimethylphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Ensuring the purity of starting materials is a critical step in research and development to guarantee the reliability of experimental outcomes and the safety of final products. This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presents a comparative data table of hypothetical commercial samples, and discusses potential impurities.
Purity Comparison of Commercial this compound
The purity of this compound from three different hypothetical commercial suppliers was assessed using the analytical methods detailed in this guide. The following table summarizes the quantitative data obtained.
| Supplier | Stated Purity | HPLC Purity (%) (Area Normalization) | GC Purity (%) (Area Normalization) | Major Impurity Identified | Residual Solvents Detected |
| Supplier A | >99% | 99.6 | 99.7 | 2,5-Dimethylacetophenone | Toluene (<0.05%) |
| Supplier B | >98% | 98.8 | 98.9 | Isomeric Dimethylphenylacetic acid | p-Xylene (<0.1%) |
| Supplier C | >99.5% | 99.8 | 99.9 | Unidentified peak at RRT 1.2 | None Detected |
Experimental Workflow for Purity Validation
The comprehensive analysis of this compound purity involves a multi-step process, including sample preparation, primary analysis by HPLC for non-volatile impurities, and orthogonal analysis by GC-MS for volatile impurities and confirmation of identity.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile organic impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid for MS compatibility).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the identification and quantification of volatile organic impurities, including residual solvents, and serves as an orthogonal technique to confirm the identity and purity of the main component.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Reagents:
-
Dichloromethane (GC grade) or other suitable solvent.
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
Potential Impurities in this compound
The presence of impurities is often related to the synthetic route employed. Common methods for the synthesis of this compound can introduce specific process-related impurities.
Synthesis Route 1: From p-Xylene via Friedel-Crafts Acylation
This route involves the reaction of p-xylene with chloroacetyl chloride followed by further transformations.
-
Potential Impurities:
-
p-Xylene: Unreacted starting material.
-
Isomeric Dimethylphenylacetic acids: Arising from impurities in the starting p-xylene or side reactions.
-
2-Chloro-1-(2,5-dimethylphenyl)ethanone: Unreacted intermediate.
-
Residual Solvents: Such as dichloromethane or other solvents used in the synthesis and work-up.
-
Synthesis Route 2: From 2,5-Dimethylacetophenone via Willgerodt-Kindler Reaction
This method involves the conversion of a ketone to a thioamide, followed by hydrolysis.
-
Potential Impurities:
-
2,5-Dimethylacetophenone: Unreacted starting material.
-
Sulfur-containing by-products: From incomplete reaction or side reactions.
-
Amide intermediate: From incomplete hydrolysis of the thioamide.
-
By employing the detailed analytical protocols in this guide, researchers can confidently assess the purity of their this compound, ensuring the quality and reliability of their scientific endeavors.
A Comparative Analysis of Auxin Analogs: Focus on 2,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of various auxin analogs, with a specific focus on the synthetic auxin 2,5-Dimethylphenylacetic acid. While quantitative data for this compound is limited in publicly available literature, this document synthesizes known information on the natural auxin Indole-3-acetic acid (IAA), the related synthetic auxin Phenylacetic acid (PAA), and other key analogs to provide a comprehensive comparative framework. The guide covers their biological activities, signaling pathways, and includes detailed experimental protocols for their evaluation.
Introduction to Auxins and Their Analogs
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The most well-known natural auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA), have been developed for agricultural and research purposes. Phenylacetic acid (PAA) is another naturally occurring auxin, though it generally exhibits lower biological activity than IAA. Its substituted derivatives, like this compound, represent a class of synthetic auxins whose specific activities are of interest for potential applications in agriculture and as tools for studying auxin signaling.
The Core Auxin Signaling Pathway
The canonical auxin signaling pathway is a well-characterized cascade that leads to changes in gene expression. This pathway involves three main components: the TIR1/AFB family of F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes. When auxin is present, it acts as a 'molecular glue', facilitating the interaction between Aux/IAA proteins and the TIR1/AFB receptor, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARF transcription factors, allowing them to activate the transcription of auxin-responsive genes, which in turn mediate various developmental processes. Phenylacetic acid and its derivatives are known to act through this TIR1/AFB-mediated pathway[1].
Comparative Biological Activity of Auxin Analogs
The biological activity of auxin analogs can be assessed through various bioassays, such as root elongation, lateral root formation, and coleoptile elongation assays. Generally, phenylacetic acid (PAA) exhibits lower auxin activity compared to IAA. For instance, in promoting lateral root formation in Arabidopsis, PAA is reported to be 10- to 20-fold less active than IAA[1]. The activity of substituted phenylacetic acids, including this compound, is expected to vary based on the nature and position of the substituents on the phenyl ring, which can affect their binding affinity to the auxin receptors and their metabolic stability.
Quantitative Data on Auxin Analog Activity
| Compound | Class | Receptor Binding Affinity (Kd) | EC50 (Root Elongation Inhibition) | Relative Activity (vs. IAA) |
| Indole-3-acetic acid (IAA) | Natural Auxin | ~10-30 nM (for TIR1-IAA7)[2] | ~0.1 µM | 1 |
| Phenylacetic acid (PAA) | Natural Auxin | Lower than IAA[3] | Higher than IAA | ~0.05 - 0.1[1] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | Similar to IAA for TIR1[4] | ~0.1 µM | Similar to IAA |
| 1-Naphthaleneacetic acid (NAA) | Synthetic Auxin | Data not readily available | ~0.5 µM | Varies with assay |
| This compound | Synthetic Auxin | Not available | Not available | Not available |
Note: The presented data is compiled from various studies and may vary depending on the specific experimental conditions and bioassay used.
Experimental Protocols
Detailed methodologies are crucial for the reproducible comparison of auxin analog activity. Below are protocols for two key experiments: the Arabidopsis root elongation assay and the quantitative analysis of auxin-induced gene expression.
Arabidopsis Root Elongation Assay
This bioassay is a standard method to quantify the effect of auxins and auxin analogs on primary root growth.
Protocol:
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes.
-
Rinse the seeds 5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C in the dark for 2-3 days for stratification.
-
-
Germination:
-
Plate the stratified seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar.
-
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days.
-
-
Treatment:
-
Prepare MS agar plates containing the desired concentrations of the auxin analogs (e.g., IAA, PAA, this compound) and a solvent control (e.g., DMSO or ethanol).
-
Carefully transfer seedlings of uniform size to the treatment plates (approximately 10-15 seedlings per plate).
-
-
Incubation and Measurement:
-
Return the plates to the growth chamber and incubate vertically for another 3-5 days.
-
At the end of the incubation period, scan the plates using a flatbed scanner.
-
Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length and standard error for each treatment.
-
Plot the percentage of root growth inhibition relative to the control against the logarithm of the auxin analog concentration to generate dose-response curves and determine the EC50 values.
-
Quantitative Analysis of Auxin-Induced Gene Expression by qRT-PCR
This method measures the change in transcript levels of early auxin-responsive genes upon treatment with auxin analogs.
Protocol:
-
Seedling Growth:
-
Grow Arabidopsis thaliana (Col-0) seedlings in liquid MS medium for 7-10 days under continuous light with gentle shaking.
-
-
Auxin Treatment:
-
Prepare stock solutions of the auxin analogs in a suitable solvent.
-
Add the auxin analogs to the liquid culture to the final desired concentrations. Include a solvent control.
-
Incubate the seedlings for a specific time course (e.g., 0, 30, 60, 120 minutes).
-
-
RNA Extraction:
-
Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit or a standard TRIzol-based protocol.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
Use primers specific for early auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene for normalization (e.g., ACTIN2 or UBIQUITIN10).
-
The PCR reaction typically includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the reference gene.
-
Present the data as fold change in expression relative to the control treatment at time zero.
-
Conclusion
While this compound remains a less-characterized synthetic auxin, this guide provides a framework for its comparative evaluation against well-known auxin analogs. The provided protocols for key bioassays offer a standardized approach for generating the quantitative data necessary to elucidate its specific biological activity and potential applications. Future research should focus on obtaining dose-response curves from various bioassays and determining the binding affinity of this compound to the TIR1/AFB auxin receptors to fully understand its place within the diverse family of auxin compounds.
References
- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
Efficacy of 2,5-Dimethylphenylacetic Acid Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 2,5-dimethylphenylacetic acid derivatives have emerged as a noteworthy class of compounds exhibiting significant antimicrobial properties. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development. The focus is primarily on N-2,5-dimethylphenylthioureido acid derivatives, which have shown particular promise against multidrug-resistant pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives, specifically N-2,5-dimethylphenylthioureido acid derivatives, has been quantified using Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is compiled from studies on a series of novel thiazole derivatives incorporating the 2,5-dimethylphenyl scaffold.
Antibacterial Activity
The derivatives have demonstrated potent and selective activity against Gram-positive bacteria, including clinically important resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE)[1]. Notably, these compounds showed a lack of significant activity against a panel of multidrug-resistant Gram-negative pathogens, with MIC values exceeding 64 µg/mL[1].
Table 1: In Vitro Antibacterial Activity of Key N-2,5-Dimethylphenylthioureido Acid Derivatives
| Compound | Test Organism | Resistance Profile | MIC (µg/mL) |
| 3h | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 8 |
| 3h | Enterococcus faecium | Vancomycin-Resistant (VRE) | - |
| 3j | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 |
| 3j | Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 |
| 7 | Staphylococcus aureus | Methicillin-Resistant (MRSA) | Favorable Activity |
| 7 | Enterococcus faecium | Vancomycin-Resistant (VRE) | Favorable Activity |
Specific MIC values were not detailed in the available abstracts, but the activity was reported as favorable.[1]
Antifungal Activity
Several derivatives have also exhibited a broad spectrum of activity against drug-resistant Candida species, which are common fungal pathogens.[1] Compound 8f demonstrated greater activity against the emerging pathogen Candida auris than the widely used antifungal drug fluconazole.[1]
Table 2: In Vitro Antifungal Activity of Key N-2,5-Dimethylphenylthioureido Acid Derivatives
| Compound | Test Organism | Resistance Profile | MIC (µg/mL) |
| 8f | Candida auris | Drug-Resistant | Good Activity* (> Fluconazole) |
| 9f | Various Candida Strains | Drug-Resistant | Broad-Spectrum Activity |
| 14f | Various Candida Strains | Drug-Resistant | Broad-Spectrum Activity |
Specific MIC values were not provided in the source abstracts.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), which was utilized in the evaluation of the this compound derivatives.
Broth Microdilution Method for MIC Determination
This method determines the MIC of a test compound in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- Microtiter Plates: Sterile 96-well plates.
- Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test organism.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in a sterile saline solution or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Setup and Serial Dilution:
- Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well containing the compound.
- This will result in wells containing 100 µL of varying concentrations of the test compound.
4. Inoculation:
- Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial or fungal inoculum. The final volume in each well will be 200 µL.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
5. Incubation:
- Seal the plates to prevent evaporation.
- Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi in ambient air.
6. Reading and Interpretation of Results:
- Following incubation, visually inspect the plates for turbidity (indicating microbial growth).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
To better understand the synthesis and experimental processes, the following diagrams have been generated.
Synthesis of Thiazole Derivatives
The synthesis of the active thiazole derivatives typically starts from 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid, which then undergoes cyclization reactions to form the thiazole ring.
Caption: General synthesis pathway for N-2,5-dimethylphenylthioureido acid thiazole derivatives.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method is a standardized and sequential process.
References
A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of 2,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of 2,5-Dimethylphenylacetic acid in immunoassays. Due to the limited availability of direct experimental data for this compound, this document presents a hypothetical cross-reactivity assessment based on established immunoassay principles and the structural similarity of related compounds. The experimental protocols and data herein serve as a practical guide for researchers aiming to perform such studies.
Introduction to Immunoassay Cross-Reactivity
In the realm of immunoassays, specificity is paramount. Cross-reactivity refers to the phenomenon where an antibody binds to molecules other than the specific analyte it was designed to target.[1] This binding is typically driven by structural similarities between the target analyte and the cross-reacting molecule. For small molecules, even minor differences in structure can significantly impact an antibody's binding affinity, thereby affecting the accuracy and specificity of an immunoassay.[1] Understanding the cross-reactivity profile of a compound like this compound is crucial for the development and validation of reliable analytical methods.
The degree of cross-reactivity is often quantified by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the antibody-analyte binding (IC50) to the IC50 of the target analyte itself.[2]
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for an immunoassay where this compound is a potential cross-reactant against a primary analyte. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity* |
| Primary Analyte | [Structure of Primary Analyte] | 50 | 100% |
| This compound | 500 | 10% | |
| 2,4-Dimethylphenylacetic acid | 750 | 6.7% | |
| 3,4-Dimethylphenylacetic acid | 1,000 | 5% | |
| Phenylacetic acid | > 10,000 | < 0.5% | |
| Ibuprofen | > 10,000 | < 0.5% | |
| Diclofenac | > 10,000 | < 0.5% |
*Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary. % Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100[3]
Experimental Protocols for Cross-Reactivity Assessment
Two primary methods for assessing the cross-reactivity of small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
This protocol outlines a standard procedure for determining the cross-reactivity of related compounds against a primary antibody.
-
Coating: A 96-well microplate is coated with a conjugate of the primary analyte and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: A blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.[4]
-
Washing: The plate is washed again three times.
-
Competitive Reaction: Standard solutions of the primary analyte and solutions of the potential cross-reactants (including this compound) at various concentrations are added to the wells. Immediately after, the primary antibody is added. The plate is incubated for 1-2 hours at room temperature.[5]
-
Washing: The plate is washed four times.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added to each well and incubated for 1 hour at room temperature.[5]
-
Washing: The plate is washed five times.
-
Signal Development: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark.[6]
-
Stopping Reaction: A stop solution is added to halt the reaction.
-
Reading: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The IC50 values are determined from the dose-response curves for the primary analyte and each test compound. The percent cross-reactivity is then calculated.
SPR is a label-free technique that measures binding interactions in real-time.[7]
-
Immobilization: The primary antibody is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of the primary analyte are injected over the immobilized antibody surface to determine its binding kinetics (association and dissociation rates).
-
Competition Assay: A fixed concentration of the primary analyte is mixed with varying concentrations of the test compound (e.g., this compound) and injected over the sensor surface.[8]
-
Regeneration: The sensor surface is regenerated between each injection using a suitable regeneration solution (e.g., a low pH buffer).
-
Data Analysis: The decrease in the binding response of the primary analyte in the presence of the test compound is used to determine the IC50 and subsequently the percent cross-reactivity.
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the principle of competitive immunoassays and the general workflow for assessing cross-reactivity.
Caption: Principle of a Competitive Immunoassay for Cross-Reactivity Assessment.
Caption: General Experimental Workflow for Cross-Reactivity Assessment using Competitive ELISA.
References
- 1. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2,5-Dimethylphenylacetic Acid Against Patented Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to 2,5-dimethylphenylacetic acid, a key intermediate in the production of pharmaceuticals and agrochemicals. The performance of several patented industrial methods is benchmarked against established, non-patented academic syntheses. This comparison focuses on key metrics such as overall yield, number of steps, reaction conditions, and potential environmental impact, supported by detailed experimental protocols.
At a Glance: Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies, offering a clear comparison of their efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Patented Method 1: Friedel-Crafts Acylation & Rearrangement | p-Xylene | Chloroacetyl chloride, AlCl₃, Neopentyl glycol, NaOH | 4 | ~68%[1] | High purity and good overall yield.[1] | Multi-step process with potentially hazardous reagents (AlCl₃).[1] |
| Patented Method 2: Chloromethylation & Carbonylation | p-Xylene | Paraformaldehyde, HCl, Ionic Liquid, CO, Pd catalyst | 2 | 86.8%[2] | Fewer steps, high yield, and use of an environmentally friendlier ionic liquid.[2] | Requires handling of toxic CO gas and a precious metal catalyst.[2] |
| Patented Method 3: Bromomethylation & Carbonylation | p-Xylene | HBr, Paraformaldehyde, CO, Catalyst (e.g., [RhCl(COD)]₂) | 2 | 64-84%[3] | High yield under optimized conditions.[3] | Use of toxic CO gas and expensive catalysts.[3] |
| Academic Method 1: Willgerodt-Kindler Reaction | 2,5-Dimethylacetophenone | Sulfur, Morpholine, NaOH or H₂SO₄ | 2 | Moderate (variable) | Utilizes a readily available starting material. | Generates significant sulfur-containing waste and malodorous byproducts.[1] |
| Academic Method 2: Cyanation & Hydrolysis | 2,5-Dimethylbenzyl chloride | NaCN/KCN, H₂SO₄ | 2 | ~38% (over 3 steps including chloromethylation)[3] | A classic and well-established method. | Use of highly toxic cyanide reagents; potential for formation of carcinogenic bis(chloromethyl) ether during chloromethylation.[1][3] |
| Academic Method 3: Suzuki-Miyaura Coupling Approach (Proposed) | 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid, Pd(OAc)₂, RuPhos, K₃PO₄ | 1 (for core structure) | High (for coupling step) | Mild reaction conditions and high functional group tolerance.[4] | Requires synthesis of the boronic acid precursor; potential for side reactions.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic strategies discussed in this guide.
References
- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 2. US20130046108A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Structural-Activity Relationship of 2,5-Dimethylphenylacetic Acid Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential structure-activity relationships (SAR) of 2,5-Dimethylphenylacetic acid analogs. Due to a lack of extensive published data on this specific chemical series, this guide leverages established SAR principles from structurally related non-steroidal anti-inflammatory drugs (NSAIDs) to propose a hypothetical framework for designing and evaluating novel anti-inflammatory agents.
Introduction to this compound and its Therapeutic Potential
This compound is a simple phenylacetic acid derivative. While it is known as a key intermediate in the synthesis of the insecticide spirotetramat, the therapeutic potential of its analogs remains largely unexplored in publicly available literature. Phenylacetic acids are a well-established scaffold in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory, analgesic, and other biological activities. By systematically modifying the structure of this compound, it may be possible to develop novel drug candidates with improved efficacy and safety profiles. This guide outlines the key molecular features that are likely to govern the biological activity of these analogs and provides the necessary experimental protocols to test these hypotheses.
Hypothetical Structure-Activity Relationship (SAR)
Based on the general SAR of arylalkanoic acids, the following modifications to the this compound scaffold are predicted to influence its biological activity, particularly as an anti-inflammatory agent targeting the cyclooxygenase (COX) enzymes.
1. The Carboxylic Acid Moiety: The acidic nature of the carboxylic acid is a critical feature for most NSAIDs. It is believed to mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, allowing it to bind to the active site.
-
Esterification: Converting the carboxylic acid to an ester would likely render the compound inactive as a direct COX inhibitor, though it could potentially act as a prodrug, being hydrolyzed back to the active carboxylic acid in vivo.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, may retain or modify the activity and could alter the pharmacokinetic properties of the molecule.
2. The Acetic Acid Side Chain:
-
Alpha-Substitution: Introducing a methyl group at the alpha-position of the acetic acid side chain (to form a propionic acid derivative, akin to ibuprofen or naproxen) often increases anti-inflammatory activity. This modification creates a chiral center, with the (S)-enantiomer typically being the more active form. Larger substituents at this position generally lead to a decrease in activity.
3. The Phenyl Ring: The substitution pattern on the aromatic ring is a key determinant of both potency and selectivity for COX-1 versus COX-2.
-
Position of Methyl Groups: The existing 2,5-dimethyl substitution pattern provides a specific steric and electronic environment. Shifting these methyl groups to other positions (e.g., 3,4- or 2,6-) would likely have a significant impact on activity.
-
Additional Substituents: Introducing other substituents on the phenyl ring could further modulate activity.
-
Electron-withdrawing groups (e.g., halogens like fluorine or chlorine) at the para-position of other phenylacetic acids have been shown to enhance anti-inflammatory activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, will affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to the enzyme's active site.
-
Data Presentation: A Template for Comparative Analysis
As experimental data for a series of this compound analogs is not available, the following table serves as a template for researchers to organize their findings. This structured approach is essential for a clear comparison of the biological activities of newly synthesized compounds.
| Analog ID | R1 (α-position) | R2 (Ring Substituent) | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) at X µM |
| Parent | H | 2,5-di-CH3 | [Structure of this compound] | Data | Data | Data | Data |
| Analog 1 | CH3 | 2,5-di-CH3 | [Structure] | Data | Data | Data | Data |
| Analog 2 | H | 2,5-di-CH3, 4-F | [Structure] | Data | Data | Data | Data |
| Analog 3 | CH3 | 2,5-di-CH3, 4-F | [Structure] | Data | Data | Data | Data |
| Reference | Diclofenac | N/A | [Structure] | Data | Data | Data | Data |
Key Signaling Pathways in Inflammation
Understanding the underlying signaling pathways is crucial for interpreting experimental data and for mechanism-of-action studies. The following diagrams illustrate two key pathways relevant to the potential anti-inflammatory activity of this compound analogs.
Caption: Cyclooxygenase (COX) pathway for prostaglandin synthesis.
Caption: LPS-induced TNF-α signaling pathway in macrophages.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of novel compounds.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay which measures the peroxidase activity of COX.
Objective: To determine the concentration of the test compound that inhibits 50% of the COX-1 or COX-2 activity (IC50).
Materials:
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 760111)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Diclofenac, Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This will include assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate solution (e.g., TMPD).
-
Plate Setup: Set up the 96-well plate with wells for 100% initial activity, inhibitor wells (for test compounds and reference drugs at various concentrations), and background wells.
-
Reaction Initiation:
-
To the appropriate wells, add 150 µl of assay buffer and 10 µl of heme.
-
To the "100% initial activity" and "inhibitor" wells, add 10 µl of the respective enzyme (COX-1 or COX-2).
-
To the "inhibitor" wells, add 10 µl of the test compound at the desired concentration. For the "100% initial activity" and "background" wells, add 10 µl of the solvent.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Substrate Addition: Add 20 µl of the colorimetric substrate solution to all wells, followed by 20 µl of arachidonic acid solution to initiate the reaction.
-
Measurement: Incubate the plate for an additional 2-5 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula provided in the kit's manual. Typically: % Inhibition = [(Absorbance of 100% activity - Absorbance of inhibitor) / Absorbance of 100% activity] x 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
LPS-Induced TNF-α Release Assay in RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of test compounds on the production of the pro-inflammatory cytokine TNF-α in a macrophage cell line.
Objective: To quantify the reduction in TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages in the presence of test compounds.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
TNF-α ELISA kit (e.g., from R&D Systems or eBioscience)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µl of complete medium.[1]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere.[1]
-
Compound Treatment: The next day, prepare serial dilutions of the test compounds in cell culture medium. Add 50 µl of the compound dilutions to the respective wells. Also include wells for a vehicle control (medium with DMSO) and a positive control (no compound). Pre-incubate the cells with the compounds for 1-2 hours.
-
LPS Stimulation: Prepare an LPS solution in cell culture medium. Add 50 µl of the LPS solution to all wells (except for the unstimulated control wells) to a final concentration of 10-100 ng/mL.[1] The final volume in each well should be 200 µl.
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Cell Viability Assay: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
Conclusion
While the direct structure-activity relationship of this compound analogs is yet to be established, the principles governing the activity of other arylalkanoic acid NSAIDs provide a strong foundation for the rational design of new potential anti-inflammatory agents. The key areas for modification include the acetic acid side chain and the substitution pattern on the phenyl ring. The experimental protocols provided in this guide offer a standardized approach to evaluating the anti-inflammatory and COX-inhibitory activity of novel analogs. Through systematic synthesis and biological testing, guided by the principles outlined herein, researchers can effectively explore the therapeutic potential of this chemical scaffold.
References
A Comparative Guide to Isomeric Purity Assessment of 2,5-Dimethylphenylacetic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct toxicological and pharmacological profiles. Therefore, robust analytical methods for their separation and quantification are imperative. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assessment of isomeric purity of 2,5-dimethylphenylacetic acid, a key intermediate in the synthesis of certain agrochemicals and pharmaceuticals.
Introduction to Isomeric Impurities in this compound
This compound is typically synthesized from p-xylene.[1][2] The synthesis pathways, often involving Friedel-Crafts reactions, can lead to the formation of various positional isomers as impurities.[1] These arise from the substitution at different positions on the aromatic ring. The most common isomeric impurities include:
-
2,4-Dimethylphenylacetic acid
-
3,4-Dimethylphenylacetic acid
-
2,6-Dimethylphenylacetic acid
-
2,3-Dimethylphenylacetic acid
-
3,5-Dimethylphenylacetic acid
The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution chromatographic techniques for accurate quantification.
Comparison of Analytical Methods: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful techniques for the analysis of non-volatile and volatile organic compounds, respectively. The choice between these two methods for the isomeric purity assessment of this compound depends on several factors, including the volatility of the analytes, the need for derivatization, and the desired sensitivity and resolution.
Key Considerations:
-
Volatility and Thermal Stability: Phenylacetic acids are generally non-volatile solids, making HPLC a more direct method of analysis.[3] Gas chromatography of carboxylic acids often requires a derivatization step to convert the non-volatile acid into a more volatile ester, which adds complexity to the sample preparation.
-
Resolution: Both techniques can offer excellent resolution for isomeric separation, but this is highly dependent on the choice of column and chromatographic conditions. Specialized HPLC columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can provide unique selectivity for aromatic positional isomers.[4] Similarly, capillary GC columns with polar stationary phases are effective in separating structurally similar compounds like xylidine isomers (dimethylanilines), which are analogous to dimethylphenylacetic acids.[5][6][7]
-
Sensitivity: Both HPLC with UV detection and GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) offer high sensitivity. GC-MS provides the added advantage of structural confirmation of the separated isomers based on their mass spectra.
The following table summarizes a comparative overview of the expected performance of HPLC and GC for the isomeric purity assessment of this compound, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. Direct analysis is possible. | Requires volatile and thermally stable compounds. Derivatization is often necessary for carboxylic acids. |
| Typical Stationary Phase | Reversed-phase C18, Phenyl, Pentafluorophenyl (PFP) | Polar capillary columns (e.g., DB-WAX, DB-17) |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, phosphoric acid) | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV/Vis (Diode Array Detector), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Resolution of Isomers | Good to excellent with optimized column and mobile phase. | Excellent, especially with high-resolution capillary columns. |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex, often requires derivatization (e.g., esterification). |
| Analysis Time | Typically 15-30 minutes. | Can be faster, often in the range of 10-20 minutes. |
| Advantages | Direct analysis, suitable for thermally sensitive compounds, wide range of stationary phases. | High efficiency and resolution, sensitive detectors (FID), definitive identification with MS. |
| Disadvantages | Lower efficiency than capillary GC, mobile phase consumption. | Derivatization can be time-consuming and introduce errors, not suitable for thermally labile compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method for the separation of dimethylphenylacetic acid isomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method with Derivatization
This protocol describes a GC-MS method for the analysis of dimethylphenylacetic acid isomers following esterification.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass Spectrometric detector (or Flame Ionization Detector)
-
Autosampler
Derivatization (Esterification with Methanol):
-
To approximately 10 mg of the this compound sample in a vial, add 1 mL of methanol and 200 µL of concentrated sulfuric acid.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture and add 2 mL of water.
-
Extract the methyl esters with 2 mL of dichloromethane.
-
Wash the organic layer with 2 mL of 5% sodium bicarbonate solution and then with 2 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-17 (50% Phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-300 amu |
Visualization of Experimental Workflows
Caption: Workflow for Isomeric Purity Assessment by HPLC.
Caption: Workflow for Isomeric Purity Assessment by GC-MS.
Conclusion
Both HPLC and GC are powerful and suitable techniques for the isomeric purity assessment of this compound.
-
HPLC is recommended as the primary technique for routine quality control due to its direct analysis capabilities without the need for derivatization, which simplifies the workflow and reduces potential sources of error. The availability of a wide range of stationary phases provides ample opportunities for method development and optimization to achieve the desired separation of positional isomers.
-
GC-MS serves as an excellent orthogonal and confirmatory technique. While requiring derivatization, it offers superior resolution with capillary columns and provides structural information, which is invaluable for the definitive identification of impurities.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, the desired level of sensitivity and structural information, and the throughput needs of the laboratory. For comprehensive characterization and in-depth impurity profiling, the use of both techniques is highly recommended to provide a complete picture of the isomeric purity of this compound.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethylphenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, procedural instructions for the safe disposal of 2,5-Dimethylphenylacetic acid, tailored for researchers, scientists, and drug development professionals. All chemical waste should be treated as hazardous unless specifically determined to be non-hazardous.[1] The procedures outlined below are based on general laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
Hazard Identification and Safety Precautions
| Hazard Classification | GHS Hazard Statement | Precautionary Measures (Personal Protective Equipment - PPE) |
| Skin Irritation | H315: Causes skin irritation[2][3] | Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling.[2][4][5] |
| Eye Irritation | H319: Causes serious eye irritation[2][3] | Wear safety glasses with side-shields or chemical safety goggles.[4][5][6] Ensure eyewash stations are accessible.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Avoid breathing dust.[4] Use only in a well-ventilated area or with appropriate respiratory protection.[2][4] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial. Improper disposal, such as in regular trash or down the sewer system, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[7]
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.[1]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated organic solid. Keep solid and liquid waste separate.[8]
2. Containerization:
-
Select an Appropriate Container: Use a container that is chemically compatible with the acid (e.g., a high-density polyethylene (HDPE) or glass container for solids). The container must be in good condition, free from damage, and have a secure, leak-proof lid.[7][8]
-
Avoid Overfilling: Do not overfill waste containers. Leave sufficient headspace to allow for expansion and prevent spillage.[8]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when waste is being added.[9][10]
3. Labeling:
-
Proper Identification: All waste containers must be clearly labeled.[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazards (e.g., "Irritant")
-
The date when waste was first added to the container (accumulation start date)
-
4. Storage (Satellite Accumulation):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9]
-
Safe Storage Conditions: The storage area should be away from heat sources or ignition and have secondary containment (like a spill tray) to contain any potential leaks.[8][11]
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste (e.g., a maximum of 55 gallons).[1][9]
5. Disposal and Removal:
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for waste pickup.[9][11]
-
Documentation: Follow your institution's procedures for requesting a waste pickup, which may involve completing a specific form or online request.
6. Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area if necessary.
-
Cleanup: Spilled chemicals and the absorbent materials used for cleanup must also be treated as hazardous waste.[1] Place all cleanup materials into a designated hazardous waste container and label it appropriately.
-
Reporting: Report any significant spills to your laboratory supervisor and EHS department.
7. Empty Container Disposal:
-
Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed.[10]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[10]
-
Once properly rinsed, deface or remove the original chemical label before disposing of the container in the regular trash or recycling.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. aksci.com [aksci.com]
- 3. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. uwm.edu [uwm.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling 2,5-Dimethylphenylacetic acid
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,5-Dimethylphenylacetic acid (CAS No. 13612-34-5) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and maintaining a secure research environment.
Hazard Identification
This compound is classified as a hazardous chemical.[1] Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact (Category 2).[1][2]
-
Serious Eye Irritation: Causes serious eye irritation (Category 2).[1][2]
-
Respiratory Irritation: May cause respiratory irritation (Category 3).[1][2]
Always consult the most current Safety Data Sheet (SDS) before handling this compound.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.[4] The following equipment must be worn when handling this compound.[1][3]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye & Face Protection | Chemical safety goggles or a full-face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield is recommended when there is an increased risk of splashes.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for damage before each use.[4] Wash hands thoroughly after handling the chemical and removing gloves.[1][5] |
| Lab coat or chemical-resistant apron. | A fully buttoned lab coat is the minimum requirement.[5] An apron provides additional protection against splashes and spills.[3][4] Full-length pants and closed-toe shoes are required at all times.[5] | |
| Respiratory Protection | NIOSH-approved respirator. | Required when working outside of a certified chemical fume hood or if dust generation is likely.[4] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5]
Preparation:
-
Review Documentation: Ensure a current Safety Data Sheet (SDS) is accessible and has been reviewed by all personnel involved.[4]
-
Verify Safety Equipment: Locate and confirm the proper functioning of safety showers and eyewash stations before beginning work.[1][4]
-
Prepare Workspace: Designate a specific area for handling, preferably within a fume hood.[6] Use plastic trays or lab mats to contain potential spills.[3]
-
Segregate Chemicals: Store the acid container away from incompatible materials such as bases, oxidizers, and inorganic acids.[1][5]
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Transferring: Use appropriate tools like spatulas for handling the solid chemical to minimize dust creation.[4] When transferring from larger containers, consider siphon transfer for better control.[5]
-
Container Management: Keep the chemical container tightly closed when not in use.[4][5] Transport acids in secondary containment, such as a non-breakable bottle carrier.[5]
In Case of Spill:
-
Small Spills: Carefully sweep or vacuum the material.[4] Avoid actions that create dust.[4] Place the collected material into a suitable, labeled container for disposal.[1][4]
-
Large Spills: Evacuate the area immediately and follow your institution's established emergency procedures.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all chemical waste, including excess solids and any contaminated disposables (e.g., gloves, weighing paper), in a compatible, clearly labeled, and sealed container.[4][5] Polyethylene containers are often suitable for organic acid waste.[5]
-
Store waste containers away from incompatible materials.[5]
Disposal Protocol:
-
Hazardous Waste Management: this compound waste must be managed as hazardous waste.[5] Generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]
-
Neutralization (for aqueous solutions): Corrosive wastes with no other hazardous characteristics may be neutralized before disposal, following institutional guidelines.[7]
-
Work in a fume hood and wear appropriate PPE.
-
Dilute the acidic waste by slowly adding it to a large volume of cold water (a 1:10 ratio is recommended).[7][8]
-
Slowly add a basic solution (e.g., sodium carbonate, soda ash) while stirring.[7][8]
-
Monitor the pH with indicator strips.
-
Once the pH is between 5.5 and 9.0, the neutralized solution can typically be disposed of down the drain, followed by a large volume of water.[7][8]
-
Note: Do not attempt to neutralize the pure compound directly. This procedure is for diluted aqueous solutions and must be approved by your institution's Environmental Health & Safety (EHS) department.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. flinnsci.com [flinnsci.com]
- 4. benchchem.com [benchchem.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
